4-Borono-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-borono-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGIZKNZHGXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317020 | |
| Record name | 4-borono-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80500-28-3 | |
| Record name | 80500-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-borono-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-3-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 4-Borono-2-nitrobenzoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-2-nitrobenzoic acid, with the CAS number 80500-28-3, is a substituted aromatic compound containing both a boronic acid and a nitro group.[1][2][3] These functional groups impart a unique combination of reactivity, making it a potentially valuable building block in organic synthesis and a compound of interest for drug discovery and development. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki coupling, to form carbon-carbon bonds. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and can be a precursor to an amino group, opening up further synthetic possibilities.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical and chemical characteristics, expected reactivity, and available safety information. Due to the limited availability of detailed experimental data in the public domain, some properties are inferred from the behavior of structurally related compounds.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆BNO₆ |
| Molecular Weight | 210.94 g/mol |
| CAS Number | 80500-28-3 |
| Appearance | Solid |
| Melting Point | 220 °C[1] |
| Boiling Point | 475.5 °C at 760 mmHg[1] |
| Solubility | Data not available. Expected to have some solubility in polar organic solvents. |
| pKa | Data not available. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. |
Reactivity and Potential Applications
The dual functionality of this compound dictates its chemical reactivity and potential applications.
Reactions involving the Boronic Acid Group:
The boronic acid group is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl halides to generate complex biaryl and styrenyl compounds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of drug candidates.
-
Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling the boronic acid with amines or alcohols.
-
Liebeskind-Srogl Coupling: This reaction allows for the coupling of boronic acids with thioesters.
Reactions involving the Nitro Group:
The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. However, its most common and synthetically useful transformation is its reduction to an amine.
-
Reduction to an Amine: The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aminobenzoic acid derivative is a versatile intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and heterocyclic systems.
Logical Relationship of Functional Group Reactivity
References
4-Borono-2-nitrobenzoic acid CAS number and structure
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available information for 4-Borono-2-nitrobenzoic acid. It should be noted that this compound is not extensively documented in publicly available scientific literature, which limits the depth of information that can be provided regarding experimental protocols and biological activity.
Core Compound Identification
Chemical Name: this compound CAS Number: 80500-28-3
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
Due to the limited available data, a comprehensive table of physical and chemical properties cannot be provided. The basic molecular information is as follows:
| Property | Value |
| Molecular Formula | C₇H₆BNO₆ |
| Molecular Weight | 210.94 g/mol |
Synthesis and Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no significant information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described or visualized. Boronic acids as a class, however, are known to have various biological applications, including as enzyme inhibitors.[1][2]
Note on a Related Compound: 4-Bromo-2-nitrobenzoic Acid
It is important to distinguish this compound from the more extensively documented compound, 4-Bromo-2-nitrobenzoic acid (CAS: 99277-71-1) . The structural difference is the presence of a bromine atom instead of a boronic acid group at the 4-position.
This bromo-analogue is a known intermediate in the synthesis of various pharmaceutical compounds, including the anticancer agent Lonafarnib.[3][4] A general synthesis for 4-Bromo-2-nitrobenzoic acid involves the diazotization of 4-amino-2-nitrobenzoic acid followed by a Sandmeyer-type reaction with cuprous bromide.[3]
Summary and Future Outlook
This compound is a defined chemical entity with limited available data. For researchers and drug development professionals, this compound represents a largely unexplored area. Its structural features, a nitro group and a boronic acid moiety, suggest potential for applications in medicinal chemistry, particularly as boronic acids are known to interact with biological targets. However, without experimental data, its utility remains speculative. Further research is required to determine its physicochemical properties, develop reliable synthetic routes, and investigate any potential biological activity.
References
Physical and spectral data of 4-Borono-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral data available for 4-Borono-2-nitrobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in publicly accessible databases, this guide also includes predicted spectral information based on analogous compounds and detailed, generalized experimental protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a solid organic compound. The presence of the boronic acid, carboxylic acid, and nitro functional groups imparts unique reactivity, making it a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.
| Property | Value |
| CAS Number | 80500-28-3 |
| Molecular Formula | C₇H₆BNO₆ |
| Molecular Weight | 210.94 g/mol |
| Melting Point | 220 °C |
| Boiling Point | 475.5 °C at 760 mmHg |
| Appearance | Solid |
Synthesis and Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound is the Miyaura borylation of 4-bromo-2-nitrobenzoic acid. This palladium-catalyzed reaction involves the conversion of an aryl halide to an aryl boronate ester, which can then be hydrolyzed to the corresponding boronic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Miyaura Borylation
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous solvent (e.g., dioxane, DMSO)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can be purified by column chromatography on silica gel.
-
Hydrolysis of the purified boronate ester to the boronic acid is typically achieved by treatment with an aqueous acid or by other standard methods.
Spectral Data (Predicted)
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the boronic acid group.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10-13 | Singlet (broad) | -COOH |
| ~8.2-8.5 | Multiplet | Aromatic CH |
| ~7.8-8.1 | Multiplet | Aromatic CH |
| ~8-10 | Singlet (broad) | -B(OH)₂ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield, and the aromatic carbons will be in the typical aromatic region, with their shifts influenced by the substituents.
| Chemical Shift (ppm) | Assignment |
| ~165-170 | C=O |
| ~148-152 | C-NO₂ |
| ~130-140 | Aromatic CH |
| ~120-130 | Aromatic CH |
| (variable) | C-B |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the O-H, C=O, N-O, and B-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Broad | O-H stretch (boronic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |
| ~1350 | Strong | B-O stretch |
| ~1600-1450 | Medium-Weak | C=C stretch (aromatic) |
Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, corresponding to the molecular weight of the compound (210.94 g/mol ). Fragmentation patterns would likely involve the loss of water, the nitro group, and the carboxylic acid group.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of the compound.
This guide serves as a foundational resource for professionals working with this compound. While direct experimental data is limited, the provided information on its properties, a reliable synthetic approach, and predicted spectral characteristics offers a solid starting point for its application in research and development. It is strongly recommended that researchers perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
A Technical Guide to the Solubility Profile of 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 4-Borono-2-nitrobenzoic acid. This guide presents available qualitative information for the structurally related compound, 4-Bromo-2-nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
This compound is an aromatic carboxylic acid derivative containing both a boronic acid and a nitro group. These functional groups make it a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is fundamental for its application in reaction engineering, purification by crystallization, and formulation development. This guide summarizes the available solubility information for a related compound and provides a detailed experimental protocol for the determination of the solubility of this compound.
Expected Solubility Profile Based on a Structural Analog
While specific data for this compound is not available, the solubility of 4-Bromo-2-nitrobenzoic acid can provide some insight into its expected behavior. The presence of a carboxylic acid and a nitro group suggests that the compound will exhibit some degree of polarity. Aromatic carboxylic acids are typically soluble in polar organic solvents and have limited solubility in non-polar solvents. The boronic acid group in the target compound is also polar and can participate in hydrogen bonding, which would be expected to enhance its solubility in polar protic solvents.
The following table summarizes the reported qualitative solubility of 4-Bromo-2-nitrobenzoic acid in common laboratory solvents. It is anticipated that this compound will exhibit a similar, though not identical, solubility profile. It is described as a yellow crystalline solid with moderate solubility in organic solvents and limited solubility in water[1].
| Solvent | Formula | Type | Reported Solubility of 4-Bromo-2-nitrobenzoic acid |
| Methanol | CH₃OH | Polar Protic | Soluble[2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |
| Water | H₂O | Polar Protic | Insoluble[2] |
Experimental Protocol: Determination of Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, water, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solid.
-
-
Calculation:
-
The solubility of this compound in each solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships that guide the prediction of solubility.
References
Synthesis and purification of 4-Borono-2-nitrobenzoic acid from 4-bromo-2-nitrotoluene
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Borono-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 4-bromo-2-nitrotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, data presentation, and workflow visualization.
Introduction
This compound is a versatile bifunctional molecule featuring a boronic acid moiety and a nitro-substituted benzoic acid. The boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] The presence of the nitro and carboxylic acid groups offers additional handles for chemical modification, making this compound a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents. This guide outlines a reliable two-step synthetic route starting from the commercially available 4-bromo-2-nitrotoluene.
Synthetic Pathway Overview
The synthesis of this compound from 4-bromo-2-nitrotoluene is accomplished in two primary steps:
-
Oxidation: The methyl group of 4-bromo-2-nitrotoluene is oxidized to a carboxylic acid to yield the intermediate, 4-bromo-2-nitrobenzoic acid.
-
Borylation: The bromine atom of 4-bromo-2-nitrobenzoic acid is replaced with a boronic acid group via a Miyaura borylation reaction to afford the final product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid
The oxidation of the methyl group of 4-bromo-2-nitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate or sodium dichromate in an acidic medium.[3][4]
Method: Oxidation with Sodium Dichromate and Sulfuric Acid
This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[4]
Reaction Scheme:
4-bromo-2-nitrotoluene → 4-bromo-2-nitrobenzoic acid
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-bromo-2-nitrotoluene | 216.03 | 21.6 | 0.1 |
| Sodium Dichromate Dihydrate | 298.00 | 68.0 | 0.23 |
| Concentrated Sulfuric Acid | 98.08 | 170.0 | 1.73 |
| Water | 18.02 | 150 mL | - |
| 5% Sodium Hydroxide Solution | - | As needed | - |
| 10% Sulfuric Acid Solution | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol), sodium dichromate dihydrate (68.0 g, 0.23 mol), and water (150 mL).
-
Begin stirring the mixture and slowly add concentrated sulfuric acid (170.0 g) over a period of 30 minutes. The heat of dilution will cause the reaction mixture to warm up, initiating the oxidation.
-
After the addition of sulfuric acid is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for 1 hour.
-
Cool the reaction mixture to room temperature and then dilute with 200 mL of cold water.
-
Filter the crude product through a Buchner funnel and wash the filter cake with 100 mL of water.
-
To remove chromium salts, transfer the crude product to a beaker, add 100 mL of 5% sulfuric acid, and warm the mixture on a water bath with stirring for 15 minutes.
-
Cool the mixture and filter the solid.
-
Dissolve the purified solid in a 5% sodium hydroxide solution, and filter to remove any remaining chromium hydroxide and unreacted starting material.
-
Acidify the filtrate with 10% sulfuric acid with stirring to precipitate the 4-bromo-2-nitrobenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the product.
Expected Yield: 80-85%.
Physical Properties:
| Property | Value |
| Appearance | Light yellow solid |
| Melting Point | 165-169 °C |
Step 2: Synthesis of this compound
The conversion of 4-bromo-2-nitrobenzoic acid to this compound is achieved via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron as the boron source.[5][6]
Reaction Scheme:
4-bromo-2-nitrobenzoic acid → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoic acid → this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-bromo-2-nitrobenzoic acid | 246.01 | 12.3 | 0.05 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 15.2 | 0.06 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 1.10 | 0.0015 |
| Potassium Acetate (KOAc) | 98.14 | 14.7 | 0.15 |
| 1,4-Dioxane (anhydrous) | 88.11 | 250 mL | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2-nitrobenzoic acid (12.3 g, 0.05 mol), bis(pinacolato)diboron (15.2 g, 0.06 mol), Pd(dppf)Cl₂ (1.10 g, 0.0015 mol), and potassium acetate (14.7 g, 0.15 mol).
-
Add anhydrous 1,4-dioxane (250 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Dissolve the crude ester in a mixture of acetone and water.
-
Add 2M hydrochloric acid and stir the mixture at room temperature for 2-4 hours to hydrolyze the pinacol ester to the boronic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the final product is crucial to remove any residual starting material, catalyst, and by-products. Recrystallization is a common and effective method.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent, such as a mixture of water and ethanol or acetone.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary
Product Characterization:
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromo-2-nitrobenzoic acid | 80-85 | 165-169 | C₇H₄BrNO₄ | 246.01 |
| This compound | 60-70 | >200 (decomposes) | C₇H₆BNO₆ | 210.94 |
Experimental Workflow Visualization
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Key Reactive Sites of 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-2-nitrobenzoic acid is a trifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a boronic acid, a carboxylic acid, and a nitro group on a benzene ring, offers multiple avenues for chemical modification. This guide provides a detailed analysis of the key reactive sites of the this compound molecule, outlining its principal reactions, and offering insights into its synthetic utility. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide draws upon established principles of organic chemistry and data from closely related analogues.
Molecular Structure and Reactive Sites
The chemical structure of this compound presents three primary reactive functional groups, each with distinct chemical properties and reactivities. The spatial arrangement of these groups, particularly the ortho-relationship between the nitro and carboxylic acid groups, and the para-relationship between the boronic acid and nitro groups, significantly influences the molecule's reactivity.
The primary reactive sites are:
-
The Boronic Acid Group (-B(OH)₂): This functional group is paramount for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
-
The Carboxylic Acid Group (-COOH): This group is a classical site for reactions such as esterification and amidation, allowing for the introduction of a wide variety of molecular fragments.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be reduced to an amino group, which can then undergo a host of further functionalizations.
Key Reactions and Experimental Considerations
Suzuki-Miyaura Coupling at the Boronic Acid Site
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and the boronic acid moiety of this compound is a prime site for this reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Experimental Protocol (General): A general protocol for the Suzuki-Miyaura coupling of an arylboronic acid is as follows:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water) is added.
-
The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic byproducts.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.[3]
Quantitative Data (Representative): Direct quantitative data for this compound is not readily available. The following table provides representative data for the Suzuki-Miyaura coupling of a related compound, 4-bromo-2-hydroxybenzaldehyde, with various arylboronic acids to illustrate typical reaction conditions and yields.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 78 |
This data is illustrative and based on analogous reactions.[4]
Logical Workflow for Suzuki-Miyaura Coupling:
Amide Bond Formation at the Carboxylic Acid Site
The carboxylic acid group of this compound is a versatile handle for the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with an amine.
Reaction Principle: Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, coupling agents are employed to convert the carboxylic acid into a more reactive electrophile, which is then readily attacked by the amine nucleophile. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU).[5]
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.) to the mixture.
-
After a short activation period (5-10 minutes), add the desired amine (1.0-1.2 eq.).
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Quantitative Data (Representative): The following table presents typical yields for the amidation of benzoic acid with various amines using a common coupling agent, illustrating the general efficiency of this reaction.
| Amine | Coupling Agent | Base | Solvent | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 95 |
| Morpholine | EDC/HOBt | NMM | CH₂Cl₂ | 88 |
| Aniline | T3P | Pyridine | EtOAc | 75 |
This data is for benzoic acid and serves as a general guide.
Signaling Pathway for Amide Bond Formation:
Reduction of the Nitro Group
The nitro group in this compound can be reduced to a primary amine, providing a key synthetic intermediate for further diversification. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups.
Reaction Principle: The reduction of an aromatic nitro group to an amine involves the transfer of six electrons and six protons. This can be achieved through catalytic hydrogenation or with the use of dissolving metals in acidic media.[6]
Experimental Protocol (General):
-
Catalytic Hydrogenation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalyst, such as 10% palladium on carbon (Pd/C). Place the mixture under an atmosphere of hydrogen gas (typically 1-4 atm) and stir vigorously until the uptake of hydrogen ceases. Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the amino-benzoic acid derivative.
-
Metal-Acid Reduction: Dissolve or suspend this compound in an acidic solution (e.g., aqueous HCl). Add a metal such as iron (Fe), tin (Sn), or zinc (Zn) powder in portions. The reaction is often exothermic and may require cooling. Stir until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture to remove the metal salts and neutralize the filtrate to precipitate the product.
Quantitative Data (Representative): The reduction of nitroarenes is generally a high-yielding reaction. The table below provides typical conditions and yields for the reduction of various nitrobenzoic acids.
| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) |
| 4-Nitrobenzoic acid | H₂, Pd/C (10%) | Methanol | 1 atm H₂, rt, 4h | >95 |
| 2-Nitrobenzoic acid | Fe, NH₄Cl | EtOH/H₂O | Reflux, 2h | 90 |
| 3-Nitrobenzoic acid | SnCl₂·2H₂O | Ethanol | Reflux, 3h | 85 |
This data is based on various nitrobenzoic acid isomers and serves as a general reference.
Logical Relationship for Nitro Group Reduction:
Spectroscopic and Physicochemical Data (Predicted)
| Property | Predicted Value/Features |
| Molecular Formula | C₇H₆BNO₆ |
| Molecular Weight | 210.94 g/mol |
| ¹H NMR | Aromatic protons with complex splitting patterns due to the substitution pattern. A broad singlet for the boronic acid protons (-B(OH)₂), which is exchangeable with D₂O. A broad singlet for the carboxylic acid proton (-COOH), also exchangeable. |
| ¹³C NMR | Six distinct aromatic carbon signals. A signal for the carboxylic acid carbon. The carbon attached to the boron atom will likely show a broad signal. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid and boronic acid groups (approx. 3300-2500 cm⁻¹). A C=O stretch for the carboxylic acid (approx. 1700 cm⁻¹). N-O stretching bands for the nitro group (approx. 1530 and 1350 cm⁻¹). B-O stretching bands (approx. 1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of H₂O, CO₂, and NO₂. |
Conclusion
This compound is a highly functionalized molecule with three distinct reactive sites that can be addressed with a high degree of chemical selectivity. The boronic acid group is a key handle for Suzuki-Miyaura cross-coupling reactions, the carboxylic acid allows for the formation of amides and esters, and the nitro group can be reduced to an amine for further derivatization. This trifunctional nature makes it a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. While direct experimental data for this specific compound is limited, the well-established reactivity of its constituent functional groups provides a solid foundation for its application in organic synthesis. Researchers are encouraged to use the general protocols and representative data in this guide as a starting point for their synthetic endeavors, with the understanding that optimization will be necessary for specific applications.
References
Stability and Recommended Storage Conditions for 4-Borono-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Borono-2-nitrobenzoic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related molecules, general knowledge of arylboronic acid chemistry, and established protocols for stability testing.
Core Concepts in Stability of Arylboronic Acids
Arylboronic acids, including this compound, are generally stable compounds under ambient conditions. However, their stability can be influenced by several factors, primarily moisture, pH, light, and temperature. The key degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This process can be catalyzed by both acidic and basic conditions. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the susceptibility to this degradation pathway.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air and certain oxidizing agents.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on general guidelines for arylboronic acids and related nitrobenzoic acid derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature (15-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Humidity | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis (protodeboronation) of the boronic acid moiety. |
| Light | Store in a light-resistant container or in the dark. | Protects the compound from potential photodegradation, especially given the presence of the nitroaromatic chromophore. |
| Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable. | Minimizes oxidative degradation. |
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the stability of this compound should involve forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify potential degradation products and pathways.
Forced Degradation Study Protocol
The following table outlines a general protocol for a forced degradation study of this compound.
| Stress Condition | Proposed Experimental Setup | Analytical Technique |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for a specified period. | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period. | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 100°C) for a specified period. | HPLC-UV/MS, DSC, TGA |
| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained. | HPLC-UV/MS |
Analytical Methods: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is the primary tool for separating and identifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B) can provide structural confirmation of the degradants.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting stability studies on this compound.
Speculative Degradation Pathway
Based on the known degradation mechanisms of arylboronic acids, the following diagram illustrates a speculative degradation pathway for this compound.
Conclusion
In-Depth Technical Review: 4-Borono-2-nitrobenzoic Acid in the Development of Novel Enzyme Inhibitors
For Immediate Release
A comprehensive analysis of 4-borono-2-nitrobenzoic acid and its derivatives reveals their significant potential as inhibitors of bacterial β-lactamase enzymes, offering a promising avenue for combating antibiotic resistance. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, application, and quantitative inhibitory data associated with this class of compounds.
Core Application: Inhibition of AmpC β-Lactamase
This compound and its analogs have emerged as potent inhibitors of AmpC β-lactamase, a key enzyme responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety acts as a transition-state analog, reversibly binding to the catalytic serine residue in the enzyme's active site. This interaction blocks the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.
A seminal study in the Bioorganic & Medicinal Chemistry Letters systematically explored the structure-activity relationship of phenyl boronic acid derivatives, including those with nitro and carboxyl substitutions, against E. coli AmpC β-lactamase. The research highlighted the importance of molecular modifications to enhance binding affinity and improve pharmacokinetic properties.
Quantitative Inhibitory Data
The inhibitory activities of various boronic acid derivatives against AmpC β-lactamase have been quantified, with the inhibition constant (Ki) being a key metric. Lower Ki values indicate stronger inhibition. The following table summarizes the Ki values for selected compounds from the aforementioned study, demonstrating the impact of different substituents on inhibitory potency.
| Compound | Substituents | Ki (nM) |
| 1 | 3-carboxyphenyl | 83 |
| 2 | 3-nitrophenyl | Not Reported |
| 3-aminophenylboronic acid | 3-aminophenyl | Not Reported |
| Benzo[b]thiophene-2-boronic acid | Benzo[b]thiophene-2-yl | 27 |
Note: While this compound itself was not explicitly detailed in the inhibitory data of the primary study, the data for related substituted phenyl boronic acids provide a strong rationale for its potential as a potent inhibitor.
Experimental Protocols
General Synthesis of Phenyl Boronic Acid Derivatives
The synthesis of substituted phenyl boronic acids typically involves the reaction of a corresponding aryl bromide with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis. For compounds not commercially available, a common route is the Suzuki-Miyaura cross-coupling reaction.
A representative synthetic protocol is as follows:
-
A mixture of the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equiv) in an appropriate solvent (e.g., dioxane) is degassed and heated under an inert atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The resulting boronate ester is then hydrolyzed, typically using an acid or base, to yield the desired boronic acid.
-
Purification is achieved through recrystallization or column chromatography.
Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against AmpC β-lactamase is determined using a spectrophotometric assay.
Protocol Outline:
-
The enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
The reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the enzyme inhibition mechanism and the general experimental workflow.
Caption: Mechanism of AmpC β-lactamase inhibition.
Caption: General experimental workflow.
Conclusion
This compound and its derivatives represent a compelling class of molecules for the development of novel β-lactamase inhibitors. The synthetic accessibility and the tunable nature of the phenylboronic acid scaffold allow for systematic optimization of inhibitory potency and pharmacokinetic profiles. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to overcoming the challenge of antibiotic resistance. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.
Understanding the reactivity of the boronic acid group in 4-Borono-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the boronic acid functional group in 4-Borono-2-nitrobenzoic acid (CAS No. 80500-28-3). The presence of both a sterically demanding and strongly electron-withdrawing nitro group at the ortho position, combined with a para-directing carboxylic acid group, imparts a unique and complex reactivity profile to this molecule. This document outlines its key physicochemical properties, explores its participation in cornerstone cross-coupling reactions, discusses other significant transformations, and provides representative experimental protocols.
Physicochemical Properties and Structural Features
This compound is a trifunctional aromatic compound. The boronic acid group is the primary site for cross-coupling reactions, while the nitro and carboxylic acid groups significantly modulate its reactivity and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80500-28-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆BNO₆ | [1][2] |
| Molecular Weight | 210.94 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Storage | Sealed in dry, room temperature | [1] |
Factors Influencing the Reactivity of the Boronic Acid Group
The reactivity of the C-B bond in this compound is governed by a combination of electronic and steric factors, primarily dictated by the ortho-nitro group.
-
Electronic Effects : The nitro group is a potent electron-withdrawing group.[5][6] This effect decreases the electron density of the aromatic ring and the nucleophilicity of the aryl group attached to the boron atom. This deactivation can slow down crucial steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.[5]
-
Steric Hindrance : The placement of the bulky nitro group adjacent to the boronic acid moiety creates significant steric hindrance. This can impede the approach of the boronic acid to the metal center of the catalyst, thereby reducing reaction rates and overall efficiency.[5][7][8] This "ortho effect" is a well-documented challenge in reactions involving ortho-substituted phenylboronic acids.
A survey of literature comparing nitrophenylboronic acid isomers in Suzuki-Miyaura coupling reveals a general reactivity trend of para > meta >> ortho .[5] This suggests that this compound is expected to be considerably less reactive than its 3-nitro and 4-nitro isomers.
Table 2: Representative Comparison of Reactivity in Nitrophenylboronic Acid Isomers
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 20 |
Data compiled from representative literature to illustrate the general reactivity trend.[5] Conditions are not identical across all entries.
Key Reactions and Methodologies
Despite the challenges posed by its substitution pattern, this compound can participate in several critical synthetic transformations. Overcoming its inherent low reactivity often requires carefully optimized conditions, including the use of highly active catalyst systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[9] For a sterically hindered and electronically deactivated substrate like this compound, successful coupling typically requires robust catalytic systems (e.g., those employing electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos) and elevated temperatures.
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 3.0 mmol).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction : Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Due to the low reactivity of the substrate, extended reaction times (12-24 hours) may be necessary.[5]
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam coupling provides a method for forming C-N or C-O bonds by coupling an aryl boronic acid with an amine or alcohol, respectively. This reaction is typically catalyzed by copper complexes and has the advantage of being operable in the presence of air.[10][11][12]
-
Setup : In a vial open to the atmosphere, combine this compound (1.5 mmol), the amine (1.0 mmol), a copper catalyst (e.g., Cu(OAc)₂; 10-20 mol%), and a suitable solvent like methanol or dichloromethane (5 mL). A base such as pyridine or triethylamine (2.0 mmol) may be required.[13]
-
Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Rinse the pad with the reaction solvent.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.
Other Transformations
The boronic acid group can be oxidized to a hydroxyl group, providing a route to synthesize 4-hydroxy-2-nitrobenzoic acid. This transformation is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions.
The nitro group is readily reducible to an amine, which would yield 2-amino-4-boronobenzoic acid. This transformation is a valuable step for introducing a nucleophilic site for further functionalization. Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). Care must be taken as protodeboronation (cleavage of the C-B bond) can be a significant side reaction under harsh acidic or reductive conditions.[7][8]
Conclusion
This compound presents a challenging yet valuable substrate for synthetic chemists. Its reactivity is dominated by the strong electron-withdrawing and sterically hindering effects of the ortho-nitro group, which significantly retards its participation in common boronic acid reactions. Successful transformations, particularly in Suzuki-Miyaura and Chan-Lam couplings, necessitate the use of highly active, modern catalyst systems and carefully optimized reaction conditions. Understanding these inherent reactivity patterns is crucial for leveraging this trifunctional building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. 80500-28-3|this compound|BLD Pharm [bldpharm.com]
- 2. pschemicals.com [pschemicals.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Benzoic acid, 4-borono-2-nitro-,(CAS# 80500-28-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 8. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Trifunctional Linchpin: A Technical Guide to the Synthetic Utility of 4-Borono-2-nitrobenzoic Acid
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Borono-2-nitrobenzoic acid, a commercially available trifunctional reagent, presents a unique and powerful platform for the construction of complex molecular architectures. Possessing a boronic acid, a nitro group, and a carboxylic acid moiety within a single, sterically defined framework, this compound offers orthogonal reactivity, enabling sequential and diverse chemical transformations. This technical guide provides an in-depth analysis of the synthesis and potential applications of this compound in modern organic synthesis, with a focus on its role as a versatile building block in the development of novel pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its adoption and exploration in the laboratory.
Introduction
The quest for novel molecular entities with tailored properties is a driving force in pharmaceutical and materials science. Bifunctional and trifunctional building blocks are of paramount importance in this endeavor, as they allow for the rapid and efficient generation of molecular diversity. This compound emerges as a particularly attractive scaffold due to the distinct and chemoselectively addressable nature of its three functional groups. The boronic acid is a well-established precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, which then serves as a handle for a vast array of subsequent chemical modifications. Finally, the carboxylic acid provides a convenient site for amide bond formation, esterification, or other derivatizations. This guide will explore the synthesis of this versatile reagent and delve into the potential synthetic pathways it unlocks.
Synthesis of this compound
The most direct and efficient route to this compound is through the palladium-catalyzed Miyaura borylation of the corresponding aryl bromide, 4-bromo-2-nitrobenzoic acid. This reaction typically employs a palladium catalyst, a phosphine ligand, a boron source such as bis(pinacolato)diboron (B₂pin₂), and a base. The ortho-nitro group, being strongly electron-withdrawing, can influence the reactivity of the aryl bromide, and reaction conditions may require careful optimization.
Experimental Protocol: Miyaura Borylation of 4-Bromo-2-nitrobenzoic Acid
This protocol is adapted from established procedures for the borylation of electron-deficient aryl bromides.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronate ester can be purified by column chromatography on silica gel.
-
Subsequent hydrolysis of the pinacol ester with an aqueous acid (e.g., HCl) will yield the final this compound.
Table 1: Representative Reaction Parameters for Miyaura Borylation
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-nitrobenzoic acid | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | ~85 |
| 2 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Potential Applications in Organic Synthesis
The trifunctional nature of this compound allows for a multitude of synthetic strategies. The following sections outline key transformations for each functional group.
Suzuki-Miyaura Cross-Coupling of the Boronic Acid Moiety
The boronic acid group is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The presence of the ortho-nitro group can influence the electronic properties of the boronic acid and may require specific ligand and base combinations for optimal reactivity.
Workflow for Suzuki-Miyaura Coupling:
Figure 2: Suzuki-Miyaura Coupling Workflow.
Representative Experimental Protocol:
This protocol is based on the coupling of 2-nitrophenylboronic acid with aryl halides.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
Procedure:
-
In a Schlenk tube, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the mixture to 100 °C for 12-18 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 2: Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
| Entry | Arylboronic Acid | Aryl Halide | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 2 | 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 90 |
Chemoselective Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization. This transformation must be performed under conditions that do not affect the boronic acid or carboxylic acid moieties. Catalytic hydrogenation or transfer hydrogenation are common methods.
Reaction Pathway for Nitro Reduction:
Figure 3: Chemoselective Nitro Group Reduction.
Representative Experimental Protocol:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.
Table 3: Conditions for Chemoselective Nitro Reduction
| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenylboronic acid | H₂ (1 atm), Pd/C | EtOH | rt | 3 | >95 |
| 2 | 3-Nitrobenzoic acid | Fe/HCl | H₂O/EtOH | 80 | 2 | 90 |
Amide Bond Formation from the Carboxylic Acid
The carboxylic acid functionality can be readily converted to an amide using standard coupling reagents or, more elegantly, through boronic acid-catalyzed direct amidation. The latter avoids the use of stoichiometric activating agents, aligning with green chemistry principles.
Logical Flow for Amide Formation:
Figure 4: Boronic Acid-Catalyzed Amidation.
Representative Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Phenylboronic acid (as catalyst)
-
Activated molecular sieves (4 Å)
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), phenylboronic acid (0.1 equiv), and activated molecular sieves.
-
Add toluene and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction, filter off the molecular sieves, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Table 4: Amide Bond Formation Conditions
| Entry | Carboxylic Acid | Amine | Coupling Method | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Benzylamine | Boronic acid catalysis | Toluene | 110 | ~70-80 |
| 2 | Benzoic acid | Aniline | EDC/HOBt | DMF | rt | >90 |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemoselective transformations, making it an ideal starting point for the synthesis of complex molecules. The ability to perform Suzuki-Miyaura coupling, nitro group reduction, and carboxylic acid derivatization in a controlled manner opens up numerous possibilities for the construction of novel drug candidates and advanced materials. The experimental protocols and data presented in this guide are intended to serve as a starting point for researchers to explore the full potential of this powerful synthetic tool. Further investigation into the orthogonal reactivity and one-pot transformations involving this molecule is warranted and expected to yield exciting new synthetic methodologies.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposal of 4-Bromo-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount to ensuring a safe and productive laboratory environment. This in-depth technical guide focuses on the safe handling, storage, and disposal of 4-Bromo-2-nitrobenzoic acid, a versatile intermediate in organic synthesis.[1] Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Section 1: Chemical and Physical Properties
4-Bromo-2-nitrobenzoic acid is a yellow crystalline solid.[2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C7H4BrNO4 | [1][2] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | Light yellow to yellow crystalline solid/powder | [2][4] |
| Melting Point | 165 - 169 °C (329 - 336.2 °F) | [3][4] |
| Solubility | Soluble in ethanol, methanol, and acetone; Insoluble in water. | [2] |
Section 2: Hazard Identification and Safety Precautions
4-Bromo-2-nitrobenzoic acid is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
This table is a summary. Always refer to the full Safety Data Sheet for complete hazard information.
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling 4-Bromo-2-nitrobenzoic acid, the following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield may also be necessary. | To prevent eye contact which can cause serious irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | To avoid direct skin contact which can lead to irritation or potential allergic reactions.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust, which may cause respiratory tract irritation.[3] |
Section 3: Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.
-
Avoid dust formation.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store locked up.[4]
-
Incompatible Materials: Strong oxidizing agents.
Section 4: Emergency Procedures and First Aid
In the event of an emergency, prompt and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4] |
Fire-Fighting Measures:
-
Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Disposal Guidelines
Dispose of 4-Bromo-2-nitrobenzoic acid and its containers in accordance with local, regional, and national regulations. This material should be considered hazardous waste.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[5]
-
Containerization: Collect waste in a clearly labeled, sealed container.[5]
-
Prohibited Disposal: Do not dispose of down the drain or in regular trash.[5]
Section 6: Visual Workflow Guides
The following diagrams illustrate the logical workflows for handling a chemical spill and for the proper disposal of 4-Bromo-2-nitrobenzoic acid waste.
This guide provides a foundational understanding of the safety, handling, and disposal requirements for 4-Bromo-2-nitrobenzoic acid. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the complete Safety Data Sheet before working with this compound.
References
A Technical Guide to 4-Borono-2-nitrobenzoic Acid: Commercial Availability, Purity, and Analysis
For researchers, scientists, and professionals in drug development, 4-Borono-2-nitrobenzoic acid (CAS No. 80500-28-3) is a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and relevant analytical methodologies.
Commercial Suppliers and Purity Levels
A survey of chemical suppliers reveals that this compound is commercially available from various sources, typically with a purity of 95% or higher. Key suppliers and their stated purity levels are summarized below for easy comparison. It is important to note that while some suppliers provide access to analytical data such as NMR and HPLC upon request, this information is not always readily available on their public product pages.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich | 95% | 80500-28-3 |
| BLD Pharm | Data available (NMR, HPLC, LC-MS, UPLC)[1] | 80500-28-3[1] |
| Changwei International (長緯國際) | 95+%[2] | 80500-28-3[2] |
| Alchem.Pharmtech | Not Specified[3] | 80500-28-3[3] |
| Ambeed | Not Specified | 80500-28-3 |
| Chemrio | Not Specified | Not Specified |
Synthesis and Purification Strategies
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature, general methodologies for the synthesis of nitrobenzeneboronic acids have been described. These methods often involve the introduction of a boronic acid group onto a nitro-substituted aromatic ring. One such approach involves the nitration of a precursor benzeneboronic acid, though this can lead to isomeric mixtures requiring careful purification.
A relevant study on the synthesis of nitrobenzeneboronic acids for the purification of isoaccepting transfer ribonucleic acids (tRNA) highlights the introduction of electron-withdrawing nitro groups into the aromatic ring to synthesize isomeric benzeneboronic acids.[4]
Purification of boronic acids, including this compound, is crucial to remove synthetic by-products and ensure high purity for downstream applications. Common purification techniques for analogous compounds include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique to isolate the desired product from closely related impurities. A hypothetical workflow for the purification of a related compound is illustrated below.
-
Acid-Base Extraction: This technique can be employed to separate acidic compounds like carboxylic acids from neutral or basic impurities.
A general workflow for the purification of a related compound, 4-bromobenzoic acid, involves dissolving the crude product in an aqueous base, treating with activated carbon to remove colored impurities, followed by filtration and acidification to precipitate the purified acid.[5]
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of nitrobenzoic acid derivatives. A general protocol for the analysis of a related compound, 2-bromo-3-nitrobenzoic acid, can be adapted for this compound.
Hypothetical HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile (MeCN). The composition can be delivered isocratically or as a gradient.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 254 nm for nitro-substituted benzoic acids.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself.
-
Analysis: The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
A study on the selective detection of boronic acids in HPLC eluates utilized a post-column reaction with alizarin to form fluorescent complexes, which were then detected by a fluorescence detector.[6] This highlights a more specific detection method that could be employed for boronic acid-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Logical Workflow for Synthesis and Purification
The following diagram illustrates a logical workflow for the synthesis and subsequent purification of a substituted nitrobenzoic acid, which can be conceptually applied to this compound.
References
- 1. 80500-28-3|this compound|BLD Pharm [bldpharm.com]
- 2. lotatrade.com [lotatrade.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Synthesis of a nitrobenzeneboronic acid substituted polyacrylamide and its use in purifying isoaccepting transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Suzuki-Miyaura Coupling Using 4-Borono-2-nitrobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1] 4-Borono-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the nitro and carboxylic acid functionalities offers opportunities for further synthetic transformations, while also presenting unique challenges in the optimization of the Suzuki-Miyaura coupling due to electronic and steric effects.
These application notes provide a standardized protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The described methodology is based on established procedures for similar electronically deactivated and sterically hindered substrates.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by a base.[3] Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[4]
Experimental Protocols
This section details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-Dioxane
-
Water, degassed
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[5]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[5]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The yields are estimates based on typical outcomes for reactions involving electron-deficient boronic acids. Actual yields may vary depending on the specific substrate and reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 70-80 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 60-70 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 50-65 |
| 5 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 24 | 40-55 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
References
Application of 4-Bromo-2-nitrobenzoic Acid in the Synthesis of Lonafarnib: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonafarnib, marketed as Zokinvy, is a potent, orally active farnesyltransferase inhibitor. It is a critical therapeutic agent for treating Hutchinson-Gilford progeria syndrome (HGPS) and certain processing-deficient progeroid laminopathies. The synthesis of this complex tricyclic molecule involves a multi-step process, in which specific building blocks are crucial for achieving the desired chemical architecture. While the initial query mentioned 4-borono-2-nitrobenzoic acid, a thorough review of the synthetic chemistry of Lonafarnib reveals that 4-bromo-2-nitrobenzoic acid is the key intermediate utilized in its widely referenced synthesis. This document provides a detailed account of the application of 4-bromo-2-nitrobenzoic acid in the synthesis of Lonafarnib, including experimental protocols and relevant biological context.
Role of 4-Bromo-2-nitrobenzoic Acid in Lonafarnib Synthesis
4-Bromo-2-nitrobenzoic acid serves as a fundamental building block in the construction of the tricyclic core of Lonafarnib.[1] Its unique structure, featuring a bromine atom and a nitro group on the benzoic acid ring, provides essential reactive sites for the formation of the complex heterocyclic system of Lonafarnib. The synthesis of Lonafarnib from this intermediate is a well-documented process in medicinal chemistry literature.
Experimental Protocols
The following protocols are based on established synthetic routes for Lonafarnib and its intermediates.
Synthesis of the Tricyclic Amine Intermediate
The initial steps of the Lonafarnib synthesis focus on constructing the core tricyclic amine, a key precursor to the final active pharmaceutical ingredient.
Step 1: Synthesis of the Benzocycloheptapyridine Core
The synthesis begins with the construction of the benzocycloheptapyridine core structure. This is typically achieved through a multi-step sequence that does not directly involve 4-bromo-2-nitrobenzoic acid. A common starting material for this core is 8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one.
Step 2: Nitration of the Tricyclic Core
The tricyclic core undergoes nitration to introduce a nitro group, which is a precursor to an essential amine functionality.
-
Reaction: Nitration of the benzocycloheptapyridine intermediate.
-
Reagents: Sodium nitrate (NaNO₃), Sulfuric acid (H₂SO₄).
-
Protocol: The tricyclic compound is dissolved in concentrated sulfuric acid and cooled. Sodium nitrate is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, then carefully quenched with ice water. The product, a mixture of nitro isomers, is extracted and the major 9-nitro isomer is isolated by silica gel chromatography.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amine, which is crucial for subsequent bromination at a specific position.
-
Reaction: Reduction of the 9-nitro group to a 9-amino group.
-
Reagents: Iron filings (Fe), Calcium chloride (CaCl₂), Ethanol/Water.
-
Protocol: The 9-nitro isomer is suspended in a mixture of ethanol and water containing calcium chloride. Iron filings are added, and the mixture is heated to reflux. The reaction is monitored until the starting material is consumed. The mixture is then filtered, and the filtrate is concentrated to yield the 9-amino derivative.
Step 4: Bromination of the Aniline Derivative
The presence of the activating amino group directs the bromination to the desired position on the aromatic ring.
-
Reaction: Bromination at the 10-position.
-
Reagents: Bromine (Br₂), Acetic acid (AcOH).
-
Protocol: The 9-amino derivative is dissolved in acetic acid. A solution of bromine in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until bromination is complete. The product is then isolated by precipitation and filtration.
Step 5: Deamination of the Brominated Aniline
The amino group, having served its purpose in directing the bromination, is subsequently removed.
-
Reaction: Removal of the 9-amino group.
-
Reagents: Sodium nitrite (NaNO₂), Hypophosphorous acid (H₃PO₂).
-
Protocol: The brominated aniline is diazotized with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt with hypophosphorous acid to yield the deaminated tricyclic compound.
Step 6: Hydrolysis of the Carbamate
If a protecting group is present on the piperidine nitrogen, it is removed in this step.
-
Reaction: Hydrolysis of the ethyl carbamate.
-
Reagents: Concentrated Hydrochloric acid (HCl).
-
Protocol: The tricyclic compound is heated in boiling concentrated hydrochloric acid to hydrolyze the carbamate, affording the free piperidine derivative.
Step 7: Chiral Resolution
The racemic tricyclic piperidine derivative is resolved to isolate the desired (+)-(R)-enantiomer. This can be achieved by either HPLC on a chiral column or by chemical resolution using a chiral resolving agent like N-acetyl-L-phenylalanine.
Final Assembly of Lonafarnib
The resolved tricyclic amine is then coupled with the side chain to complete the synthesis of Lonafarnib.
Step 8: Amide Coupling
-
Reaction: Coupling of the (+)-(R)-enantiomer with N-Boc-4-piperidineacetic acid.
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt).
-
Protocol: The (+)-(R)-enantiomer and N-Boc-4-piperidineacetic acid are dissolved in a suitable solvent, and EDC and HOBt are added. The reaction is stirred until the coupling is complete. The protected amide is then isolated.
Step 9: Deprotection and Final Carboxamide Formation
-
Reaction: Removal of the Boc protecting group and formation of the final carboxamide.
-
Reagents: Trifluoroacetic acid (TFA), Trimethylsilyl isocyanate.
-
Protocol: The Boc protecting group is removed by treatment with trifluoroacetic acid. The resulting piperidine derivative is then treated with trimethylsilyl isocyanate to form the final piperidine-1-carboxamide, yielding Lonafarnib.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 2 | Nitration | NaNO₃, H₂SO₄ | Major isomer isolated |
| 3 | Nitro Reduction | Fe, CaCl₂ | High |
| 4 | Bromination | Br₂, AcOH | Good |
| 5 | Deamination | NaNO₂, H₃PO₂ | Moderate |
| 6 | Hydrolysis | Conc. HCl | High |
| 8 | Amide Coupling | EDC, HOBt | Good |
| 9 | Deprotection/Carboxamidation | TFA, TMS-isocyanate | Good |
Note: Specific yields can vary based on reaction scale and optimization.
Visualizing the Synthesis and Mechanism
Lonafarnib Synthesis Workflow
Caption: Synthetic workflow for Lonafarnib.
Lonafarnib's Mechanism of Action: Farnesyltransferase Inhibition
Lonafarnib exerts its therapeutic effect by inhibiting the enzyme farnesyltransferase (FTase).[2][4] This enzyme is responsible for a crucial post-translational modification called farnesylation, which involves the attachment of a farnesyl group to specific proteins.[5] In the context of Hutchinson-Gilford progeria syndrome, the target protein is progerin, a mutated form of lamin A. Farnesylation allows progerin to anchor to the nuclear membrane, leading to nuclear abnormalities and the premature aging phenotype. By inhibiting FTase, Lonafarnib prevents the farnesylation of progerin, reducing its accumulation at the nuclear rim and thereby mitigating the cellular damage associated with the disease.[2] In cancer, Lonafarnib targets the farnesylation of Ras proteins, which are key signaling molecules often mutated in various cancers.[4] Preventing Ras farnesylation disrupts its localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways.[4]
Caption: Lonafarnib inhibits farnesyltransferase.
Conclusion
4-Bromo-2-nitrobenzoic acid is a critical starting material in the synthesis of Lonafarnib, enabling the efficient construction of the drug's complex tricyclic core. The detailed synthetic protocols and an understanding of Lonafarnib's mechanism of action are essential for researchers and professionals involved in the development and manufacturing of this life-saving medication. The provided information serves as a comprehensive resource for the application of 4-bromo-2-nitrobenzoic acid in the synthesis of Lonafarnib.
References
- 1. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 2. WO1985003707A1 - 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDYLIDENE)-5H-BENZO AD5,6 BDCYCLOHEPTA AD1,2-b BDPYRIDINE AND ITS SALTS, PROCESSES FOR THE PRODUCTION THEREOF AND PHARMACEUTICAL COMPOSITIONS CONTAINING THESE COMPOUNDS - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 5. A Process For Synthesizing Loratadine [quickcompany.in]
Application Notes and Protocols for Negishi-Type Coupling Reactions with 4-Borono-2-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Negishi-type cross-coupling reactions involving derivatives of 4-borono-2-nitrobenzoic acid. The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes organozinc reagents and organic halides, catalyzed by nickel or palladium complexes.[1][2] This method is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[2][3]
While this compound is typically employed in Suzuki-Miyaura couplings, its structural motif can be incorporated into Negishi-type reactions by utilizing a corresponding organozinc reagent. This is particularly advantageous when dealing with substrates that may be incompatible with the basic conditions often required for Suzuki couplings or when a higher reactivity of the organometallic partner is desired.
Core Concepts
The Negishi reaction involves the coupling of an organozinc compound with an organic halide or triflate.[2] The catalytic cycle, typically involving a palladium(0) species, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A key consideration for substrates bearing nitro groups is the potential for side reactions, though palladium-catalyzed couplings have been successfully applied to nitroarenes.[6] The high functional group tolerance of the Negishi coupling makes it a viable option.[3]
To utilize the 4-carboxy-3-nitrophenyl moiety in a Negishi coupling, a corresponding organozinc reagent must be prepared. This can be achieved through the reaction of a suitable zinc source with a halogenated precursor, such as 4-bromo-2-nitrobenzoic acid.
Experimental Protocols
Protocol 1: Preparation of (4-Carboxy-3-nitrophenyl)zinc Halide
This protocol outlines the in situ generation of the required organozinc reagent from 4-bromo-2-nitrobenzoic acid.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Activated Zinc dust (Rieke® Zinc is recommended for its high reactivity)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 equivalents) to a dry Schlenk flask.
-
Add a crystal of iodine to the flask to activate the zinc surface.
-
Add anhydrous THF to the flask.
-
In a separate flask, dissolve 4-bromo-2-nitrobenzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-bromo-2-nitrobenzoic acid to the stirred suspension of activated zinc in THF at room temperature.
-
The reaction mixture may be gently heated (e.g., to 40-50 °C) to initiate the formation of the organozinc reagent. The progress of the reaction can be monitored by the disappearance of the zinc metal and a color change.
-
Once the formation of the organozinc reagent is complete (typically after 2-4 hours), the resulting solution of (4-carboxy-3-nitrophenyl)zinc bromide can be used directly in the subsequent Negishi coupling reaction.
Protocol 2: Negishi Cross-Coupling of (4-Carboxy-3-nitrophenyl)zinc Bromide with an Aryl Halide
This protocol describes the palladium-catalyzed cross-coupling of the in situ generated organozinc reagent with a generic aryl halide.
Materials:
-
Solution of (4-carboxy-3-nitrophenyl)zinc bromide in THF (from Protocol 1)
-
Aryl halide (e.g., Aryl bromide or iodide, 1.0 equivalent relative to the initial 4-bromo-2-nitrobenzoic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a separate, dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
To this stirred solution, slowly add the freshly prepared solution of (4-carboxy-3-nitrophenyl)zinc bromide (1.1-1.2 equivalents) via cannula at room temperature.
-
Heat the reaction mixture to a specified temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Data Presentation
The following table summarizes hypothetical yield data for the Negishi coupling of (4-carboxy-3-nitrophenyl)zinc bromide with various aryl bromides, based on the general efficiency of Negishi reactions.
| Entry | Aryl Bromide Partner | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ | SPhos | Toluene | 80 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | - | THF | 65 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ | XPhos | Dioxane | 100 | 8 | 82 |
| 4 | 1-Bromonaphthalene | PdCl₂(dppf) | - | DMF | 90 | 12 | 88 |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the formation of the organozinc reagent and the subsequent Negishi cross-coupling catalytic cycle.
Experimental Workflow
Caption: A simplified workflow diagram for the synthesis of biaryl compounds using the described Negishi coupling protocol.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for selecting suitable bases and solvent systems for the cross-coupling of 4-borono-2-nitrobenzoic acid with various organic halides. Due to the presence of both a sterically demanding ortho-nitro group and an electron-withdrawing carboxylic acid, this substrate presents unique challenges, including a propensity for protodeboronation and reduced reactivity. The following protocols and data are designed to help researchers navigate these challenges and achieve successful couplings.
The key to a successful Suzuki-Miyaura coupling with this compound lies in the careful selection of the base, solvent, and palladium catalyst system to favor the desired cross-coupling pathway over competing side reactions. Strong bases are often required to activate the boronic acid for transmetalation, while the solvent system must be compatible with all reaction components and facilitate the catalytic cycle.
Data Presentation: Recommended Bases and Solvents
The selection of an appropriate base and solvent system is critical for the successful cross-coupling of this compound. The following tables summarize recommended starting points based on literature precedents for sterically hindered and electron-deficient boronic acids.
Table 1: Recommended Bases for Cross-Coupling with this compound
| Base | Typical Equivalents | Properties and Recommendations |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | A strong inorganic base, often effective for challenging couplings with electron-deficient boronic acids. It can help to minimize protodeboronation. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | A strong and highly soluble inorganic base that can accelerate reaction rates, particularly when weaker bases fail. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | A standard, moderately strong base. Often used in aqueous solvent mixtures. May be less effective for this challenging substrate. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | A common and cost-effective base, typically used in aqueous solvent systems. |
| Potassium Fluoride (KF) | 3.0 | A milder base that can be advantageous when base-sensitive functional groups are present. Often used in anhydrous conditions. |
Table 2: Recommended Solvent Systems for Cross-Coupling with this compound
| Solvent System | Typical Ratio | Properties and Recommendations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A versatile and commonly used solvent system that can solubilize both organic and inorganic reagents. The water component is crucial for the activity of many bases. |
| Toluene / Water | 10:1 | A biphasic system that can be effective in preventing catalyst decomposition and facilitating product isolation. |
| Dimethylformamide (DMF) | - | A polar aprotic solvent that can be useful for solubilizing all reaction components, especially with less soluble salts. |
| Tetrahydrofuran (THF) / Water | 4:1 | Similar to dioxane/water, but with a lower boiling point. |
| 2-Butanol / Water | - | Can be an effective solvent for Suzuki-Miyaura couplings, particularly with specific catalyst systems. |
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound is outlined below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 4-Borono-2-nitrobenzoic acid via the Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone in modern organic synthesis for creating carbon-carbon bonds, essential for the development of pharmaceuticals and functional materials.[1][2] The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and serve as a robust starting point for reaction optimization with various aryl halides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[3][4] The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.[3][5] Key advantages of this reaction include its tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents.[2][6]
This compound is a valuable building block that allows for the introduction of a nitro- and carboxylic acid-functionalized phenyl ring. The nitro group can be a precursor for an amino group, and the carboxylic acid provides a handle for further functionalization, making this reagent particularly useful in medicinal chemistry and materials science.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][7][8] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium(II) complex. The base is crucial for the formation of a borate complex, which facilitates this step.[3][6]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4][8]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Synthesis of a Biaryl Compound
This protocol describes a typical procedure for coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water or DMF/Water (e.g., 4:1 mixture, 5 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst/ligand (e.g., Pd(OAc)₂/PPh₃).[1]
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL of dioxane and 1 mL of water) to the flask.[1]
-
Degassing: Seal the flask and degas the mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (e.g., 20 mL) and acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and any remaining base.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][9]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl compound.[1]
Data Presentation: Reaction Parameters
The choice of reaction components is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common parameters and their typical ranges, based on literature for similar reactions. Researchers should use this as a guide for optimization.
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Aryl Halide | Ar-X | X = I, Br, OTf, Cl | Reactivity order: I > Br > OTf >> Cl.[3] |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | A slight excess is common to ensure full consumption of the halide. |
| Catalyst | Palladium Source | 0.1 - 5 mol% | Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][6] |
| Ligand | Phosphine Ligands | 1 - 2 eq per Pd | Triphenylphosphine (PPh₃), PCy₃, SPhos are common choices.[6] |
| Base | Inorganic Base | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The base activates the boronic acid.[1][2][6] |
| Solvent | Organic/Aqueous Mix | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | The presence of water is often beneficial for the reaction.[1][10] |
| Temperature | Reaction Temperature | Room Temp. to 120 °C | Typically heated to 65-100 °C to ensure a reasonable reaction rate.[1][2] |
| Reaction Time | Duration | 1.5 - 24 hours | Monitored by TLC or LC-MS for completion.[1][10] |
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve conversion.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid.[7] This can be minimized by ensuring the reaction mixture is thoroughly degassed and by using the appropriate catalyst and reaction conditions.
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions. Using boronic esters, such as pinacol esters, can increase stability.[7]
-
Purification: The carboxylic acid functionality of the product can sometimes complicate purification. It may be advantageous to perform the purification on the corresponding methyl or ethyl ester, followed by hydrolysis if the free acid is desired.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex biaryl compounds for a wide range of applications in science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
The Role of 4-Borono-2-nitrobenzoic Acid and its Analogs in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific research and application data for 4-Borono-2-nitrobenzoic acid (CAS 80500-28-3) are limited in publicly available literature, its structure, combining a boronic acid and a nitrobenzoic acid moiety, suggests significant potential in medicinal chemistry and drug discovery. This document provides an overview of the projected applications based on the known functionalities of its constituent parts, alongside detailed protocols for key experimental procedures relevant to this class of compounds.
Application Notes
The unique combination of a boronic acid group and a nitroaromatic system in this compound and its isomers offers a versatile scaffold for drug design. The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates, primarily due to its ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes. This interaction can lead to potent and selective enzyme inhibition.
The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule, influencing its reactivity and potential biological activity. Nitroaromatic compounds are also known precursors for the synthesis of corresponding amino derivatives, which can serve as versatile building blocks for further molecular elaboration.
Potential Therapeutic Applications:
-
Enzyme Inhibition: Boronic acid-containing molecules are well-established as inhibitors of various enzyme classes, including proteases (e.g., the proteasome, targeted by bortezomib), serine hydrolases, and beta-lactamases. The development of novel inhibitors targeting these enzymes is crucial for cancer, inflammatory diseases, and infectious diseases.
-
Anticancer Agents: The proteasome inhibition mechanism, famously exploited by the boronic acid-containing drug Bortezomib, is a cornerstone of modern cancer therapy. Novel boronic acid derivatives are continuously being explored for their potential to overcome resistance and improve efficacy.
-
Antibacterial Agents: Boron-containing compounds have shown promise as antibacterial agents, particularly as inhibitors of bacterial cell wall synthesis and other essential bacterial enzymes.
-
Chemical Probes and Biosensors: The ability of boronic acids to reversibly bind to diols makes them valuable tools for developing sensors for saccharides and glycoproteins, which can be important in diagnostics and biological research.
Quantitative Data Summary
Due to the limited data on this compound itself, the following table summarizes representative quantitative data for other relevant boronic acid-containing compounds to illustrate their potential potency and activity.
| Compound Class | Target | Measurement | Value |
| Dipeptide Boronic Acid (e.g., Bortezomib) | 20S Proteasome | IC₅₀ | 0.6 nM |
| Phenylboronic Acid Derivatives | Beta-Lactamase | Kᵢ | 5 - 500 µM |
| Benzoxaboroles | Leucyl-tRNA synthetase | IC₅₀ | 0.1 - 10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for the synthesis and evaluation of this compound and its derivatives in a drug discovery context.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid (such as this compound) with an aryl halide, a fundamental reaction in the synthesis of biaryl compounds.
Materials:
-
Aryl boronic acid (e.g., this compound) (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enzyme Inhibition Assay (General Protease)
This protocol provides a general framework for assessing the inhibitory activity of a boronic acid-containing compound against a serine protease.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Target protease
-
Fluorogenic or chromogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of the target protease to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts relevant to the application of boronic acids in medicinal chemistry.
Application Notes and Protocols for Chromatographic Purification of Products from 4-Borono-2-nitrobenzoic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl compounds. 4-Borono-2-nitrobenzoic acid is a valuable building block in this context, allowing for the synthesis of substituted 2'-nitro-biphenyl-4-carboxylic acids. These products are often key intermediates in the development of pharmaceuticals and other functional materials. The successful isolation and purification of these target molecules from the crude reaction mixture are critical for subsequent applications. Impurities may include unreacted starting materials, homocoupled byproducts, residual palladium catalyst, and inorganic salts.
This document provides detailed application notes and protocols for the chromatographic purification of products derived from the coupling reactions of this compound, with a focus on flash column chromatography and preparative high-performance liquid chromatography (HPLC).
General Purification Strategy
A typical purification workflow for products from Suzuki-Miyaura coupling reactions involves a multi-step process. Initially, an aqueous workup is performed to remove inorganic salts and water-soluble impurities. The resulting crude organic material is then subjected to chromatographic purification to separate the desired product from unreacted starting materials and byproducts. The choice between normal-phase (e.g., flash chromatography) and reverse-phase chromatography will depend on the polarity of the target compound and its impurities.
Data Presentation: Purification of a Representative Biaryl Product
The following tables summarize representative quantitative data for the purification of a hypothetical product, 2'-nitro-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid, synthesized via a Suzuki coupling reaction between this compound and a suitable aryl bromide.
Table 1: Flash Chromatography Purification Data
| Parameter | Crude Product | Purified Product |
| Initial Mass (mg) | 500 | 385 |
| Purity (by HPLC, %) | 75 | >98 |
| Yield (%) | - | 77 |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | - |
| Mobile Phase | Gradient: 20% to 100% Ethyl Acetate in Hexanes with 0.5% Acetic Acid | - |
Table 2: Preparative HPLC Purification Data
| Parameter | Crude Product | Purified Product |
| Initial Mass (mg) | 100 | 82 |
| Purity (by analytical HPLC, %) | 75 | >99 |
| Yield (%) | - | 82 |
| Stationary Phase | C18 Silica Gel (5 µm, 100 Å) | - |
| Mobile Phase | Gradient: 30% to 95% Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) | - |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal-Phase)
This protocol is suitable for the purification of moderately polar biaryl carboxylic acids. The addition of a small amount of a volatile acid to the mobile phase is crucial to prevent peak tailing caused by the interaction of the carboxylic acid group with the silica gel.
Materials:
-
Crude product from the Suzuki coupling reaction
-
Silica gel (e.g., 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.4 for the desired product.
-
Add a small amount of acetic acid (0.5-1%) to the mobile phase to improve the peak shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC
Reverse-phase HPLC is a powerful technique for purifying polar compounds, including carboxylic acids. The use of an acidic modifier in the mobile phase is essential to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[1]
Materials:
-
Crude product from the Suzuki coupling reaction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system for purity analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude product in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, develop a gradient method to achieve good separation of the target product from impurities. A typical gradient might run from 10% to 95% Mobile Phase B over 20-30 minutes.
-
Determine the retention time of the desired product.
-
-
Preparative Separation:
-
Scale up the analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the filtered sample solution onto the equilibrated preparative column.
-
Run the gradient and collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions.
-
Remove the majority of the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization to isolate the purified product.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and purification of biaryl products.
References
Application Notes and Protocols for Scaling Up Reactions Involving 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the successful and safe scaling up of chemical reactions involving 4-borono-2-nitrobenzoic acid. This compound, containing both a thermally sensitive nitro group and a reactive boronic acid, presents unique challenges in large-scale synthesis. These guidelines emphasize safety, process control, and non-chromatographic purification methods. The protocols focus on the Suzuki-Miyaura cross-coupling reaction as a representative and widely used transformation for this class of compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical intermediates. Its bifunctional nature, with a carboxylic acid, a boronic acid, and a nitro group, allows for diverse chemical transformations. However, scaling up reactions with this substrate is not trivial. The presence of the nitro group introduces significant safety risks, including the potential for exothermic decomposition and runaway reactions if not properly managed.[1][2] Furthermore, the purification of boronic acids on a large scale can be challenging, often requiring alternatives to standard column chromatography.[3][4]
These application notes are designed to provide a framework for a systematic and safety-conscious approach to scaling up reactions with this compound.
Critical Safety Considerations
Thermal Hazards of Nitroaromatic Compounds: Organic nitro compounds can decompose exothermically at elevated temperatures, which can be violent or explosive.[2] The thermal stability of these compounds can be significantly lowered by the presence of impurities, acids, or bases.[2]
-
Thermal Screening: Before any scale-up, it is imperative to perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the starting material and the reaction mixture to determine the onset temperature of decomposition.
-
Temperature Control: Maintain a significant safety margin (e.g., at least 50-100°C) between the reaction operating temperature and the decomposition onset temperature.[1] Internal temperature monitoring is crucial, as the bath temperature may not reflect the actual temperature of the reaction mixture.[5]
-
Controlled Addition: For exothermic reactions, add reagents slowly and in a controlled manner to manage the rate of heat generation.[1]
General Scale-Up Precautions:
-
Iterative Scaling: Never scale a reaction by more than a factor of three to five from the previous, successful scale.[6]
-
Stirring: Use an overhead mechanical stirrer for large volumes to ensure efficient mixing and prevent the formation of hot spots. Magnetic stir bars are often inadequate for larger, thicker mixtures.[5][6]
-
Equipment: Ensure all glassware is appropriately sized, free of defects, and securely clamped. The reaction vessel volume should be at least twice the total volume of all reagents and solvents.[6]
-
Emergency Plan: Have a clear plan and the necessary equipment (e.g., cooling bath) to quickly cool the reaction in case of an unexpected exotherm.
Experimental Workflow for Scale-Up
The following diagram illustrates a systematic workflow for scaling up reactions involving this compound.
Application Protocol: Scaled-Up Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Reaction Scheme: (Aryl)-Br + this compound --[Pd Catalyst, Base]--> (Aryl)-C₆H₃(NO₂)(COOH)
Materials and Reagents
| Reagent | Molecular Weight | Stoichiometry | Notes |
| This compound | 210.94 g/mol | 1.2 equiv | |
| Aryl Bromide | Varies | 1.0 equiv | Limiting Reagent |
| Pd(PPh₃)₄ (or other Pd catalyst) | 1155.56 g/mol | 0.01 - 0.03 equiv | Handle under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 3.0 equiv | Use finely ground powder |
| 1,4-Dioxane / Water (4:1) | - | - | Degas solvents thoroughly before use |
Small-Scale Pilot Reaction (1.0 mmol scale)
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 253 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Equip the flask with a reflux condenser and evacuate and backfill with nitrogen or argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv, 23 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Once complete, cool to room temperature and proceed with workup to establish a baseline for yield and purity.
Scaled-Up Procedure (e.g., 50 mmol scale)
-
Setup: Use a multi-neck round-bottom flask or a jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen/argon inlet.
-
Charging Reagents: To the reactor, add the aryl bromide (50 mmol), this compound (60 mmol, 12.66 g), and potassium carbonate (150 mmol, 20.73 g).
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (400 mL) and degassed water (100 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv, 1.16 g).
-
Reaction: Begin stirring and slowly heat the mixture to the previously determined optimal temperature (e.g., 80-90°C). Crucially, monitor the internal temperature closely during heating.
-
Monitoring: Continue to monitor the reaction by sampling and analyzing via TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Add 2M HCl solution to acidify the mixture to pH ~2-3, which will protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Large-Scale Purification Protocols
Chromatography should be avoided on a large scale due to cost and solvent usage.[4][5]
Recrystallization
-
Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) through small-scale trials.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Acid-Base Extraction
This method can be effective for purifying carboxylic acids.[7]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., 1M NaHCO₃) to deprotonate the carboxylic acid, moving it into the aqueous layer.
-
Separate the layers. The organic layer contains non-acidic impurities.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with cold 2M HCl to re-protonate the product, causing it to precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Common Issues
The following decision tree provides a logical approach to troubleshooting common problems during the scale-up process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. catsci.com [catsci.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-2-nitrobenzoic acid is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its boronic acid moiety is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. The presence of the nitro and carboxylic acid groups on the phenyl ring provides handles for subsequent cyclization reactions to form various heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and approved drugs.
This document provides a detailed protocol for the synthesis of novel quinazolin-4-one derivatives starting from this compound. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The described synthetic strategy involves an initial Suzuki-Miyaura coupling followed by a reductive cyclization cascade.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl bromide to introduce diversity at the 4-position. The resulting 4-substituted-2-nitrobenzoic acid is then subjected to a one-pot reductive cyclization. In this step, the nitro group is reduced to an amine, which subsequently undergoes condensation with an orthoformate reagent, followed by cyclization with an amine to furnish the desired quinazolin-4-one scaffold.
Application Notes and Protocols for 4-Bromo-2-nitrobenzoic Acid as a Versatile Building Block in Materials Science
A Note on the Compound: Initial searches for "4-borono-2-nitrobenzoic acid" did not yield specific results for its application in materials science. However, "4-bromo-2-nitrobenzoic acid" is a well-documented and versatile building block with significant applications in this field. This document will focus on 4-bromo-2-nitrobenzoic acid, assuming a likely typographical error in the initial request.
Introduction
4-Bromo-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical starting material and intermediate in the synthesis of a wide array of advanced materials.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a bromine atom, provides multiple reactive sites for chemical modification. This versatility makes it a valuable component in the development of pharmaceuticals, high-performance polymers, and functional porous materials such as Metal-Organic Frameworks (MOFs).[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of 4-bromo-2-nitrobenzoic acid is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 99277-71-1 | [4][5] |
| Molecular Formula | C₇H₄BrNO₄ | [1][4] |
| Molecular Weight | 246.01 g/mol | [6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 165-169 °C | [4] |
| Solubility | Soluble in ethanol, methanol, and acetone; insoluble in water. | [1] |
| Functional Groups | Carboxylic acid, bromo, nitro |
Application Notes
Intermediate in Pharmaceutical Synthesis
4-Bromo-2-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it is used in the production of Lonafarnib, a farnesyltransferase inhibitor investigated for its potential in treating progeria and certain cancers.[2] The bromo and nitro functionalities allow for sequential chemical transformations to build more complex molecular architectures.[2]
Monomer for High-Performance Polymers
The rigid aromatic core and reactive functional groups of 4-bromo-2-nitrobenzoic acid make it a suitable monomer for the synthesis of high-performance polymers. The presence of the bromo and nitro groups can enhance thermal stability and introduce specific electronic properties to the resulting polymer.[3] Potential applications include the development of heat-resistant polymers and materials with tailored optoelectronic characteristics.[3]
Linker in Metal-Organic Frameworks (MOFs)
The carboxylic acid group of 4-bromo-2-nitrobenzoic acid can act as a coordinating site for metal ions, making it a potential organic linker for the synthesis of MOFs.[7][8] The nitro and bromo groups can be used to tune the properties of the resulting MOF, such as its porosity, stability, and functionality.[9] These functional groups can also serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities.[8] Nitro-functionalized MOFs have shown promise in applications such as CO₂ capture and catalysis due to the electron-withdrawing nature of the nitro group.[9]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitrobenzoic Acid
This protocol is adapted from a known procedure for the synthesis of 4-bromo-2-nitrobenzoic acid from 4-amino-2-nitrobenzoic acid.[10]
Materials:
-
4-amino-2-nitrobenzoic acid
-
48% aqueous hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Florisil
Procedure:
-
Dissolve 4-amino-2-nitrobenzoic acid (5 g, 27.4 mmol) in 48% aqueous HBr (40 mL) in a suitable reaction vessel.
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add an aqueous solution of NaNO₂ (1.9 g, 27.4 mmol in 65 mL of water) to the cooled solution. Yellow foam and gas evolution will be observed.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (4 x 300 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to dryness to obtain the crude product.
-
Purify the crude product by filtering through a column of Florisil, eluting with ethyl acetate.
-
Evaporate the solvent to yield the final product.
Expected Yield: Approximately 91% with >90% purity.[10]
Protocol 2: General Protocol for MOF Synthesis using 4-Bromo-2-nitrobenzoic Acid as a Linker
This protocol outlines a general solvothermal method for the synthesis of a hypothetical MOF using 4-bromo-2-nitrobenzoic acid as the organic linker. The specific metal salt and solvent system would need to be optimized for the desired MOF structure.[7][11]
Materials:
-
4-Bromo-2-nitrobenzoic acid (organic linker)
-
A suitable metal salt (e.g., Zinc nitrate, Copper nitrate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 4-bromo-2-nitrobenzoic acid in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Mix the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt will depend on the target MOF structure and should be determined based on stoichiometry.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80-150 °C) for a defined period (typically 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.
Characterization: The resulting MOF can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas sorption analysis to determine surface area and porosity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 7. Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing [eeer.org]
- 8. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1 [m.chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
How to improve the yield of Suzuki coupling with 4-Borono-2-nitrobenzoic acid?
Answering the user's request.## Technical Support Center: Suzuki Coupling with 4-Borono-2-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using this compound in Suzuki-Miyaura cross-coupling reactions, helping you to improve reaction yields and achieve desired outcomes.
This section addresses specific challenges you may encounter. This compound is a particularly challenging substrate due to a combination of steric hindrance and electronic effects.
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the primary causes?
A1: Low conversion with this substrate typically stems from a combination of three key factors:
-
Steric Hindrance : The bulky nitro group is positioned ortho to the boronic acid. This physically obstructs the approach of the palladium catalyst, significantly slowing down the crucial transmetalation step of the catalytic cycle.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]
-
Electronic Deactivation : The nitro group is strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group on the boronic acid.[3] This deactivation further hinders the transmetalation step, where the aryl group is transferred from boron to the palladium center.[3]
-
Protodeboronation : Electron-deficient boronic acids are highly susceptible to this major side reaction, where the C-B bond is cleaved and the boronic acid group is replaced by a hydrogen atom.[4] This is often exacerbated by harsh basic conditions, high temperatures, and the presence of water.[4][5]
Additionally, the free carboxylic acid can potentially coordinate to the palladium catalyst or react with the base, leading to further complications.
References
Common side reactions and byproducts in 4-Borono-2-nitrobenzoic acid couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for coupling reactions involving 4-borono-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki-Miyaura coupling of this compound?
A1: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form a symmetrical biaryl.[1] As an electron-deficient arylboronic acid, this compound is particularly susceptible to these undesired pathways.[2]
Q2: Can the nitro group on this compound be reduced during the coupling reaction?
A2: Yes, under certain conditions, particularly with palladium catalysts and a hydrogen source (which can be generated in situ), nitroarenes can be reduced to anilines or other reduced forms.[1][3] Careful selection of the catalyst and reaction conditions is crucial to avoid this side reaction.
Q3: How does the carboxylic acid functionality interfere with the coupling reaction?
A3: The carboxylic acid group can coordinate with the palladium catalyst, potentially leading to its deactivation.[4] This can slow down or inhibit the catalytic cycle. Additionally, the acidity of this group requires the use of a sufficient excess of base to not only promote the catalytic cycle but also to neutralize the substrate itself.
Q4: Is this compound suitable for Heck-type coupling reactions?
A4: While less common than Suzuki couplings, arylboronic acids can be used in oxidative Heck-type reactions.[5] These reactions typically require a Pd(II) catalyst and an oxidant. The electron-withdrawing nature of the substituents on this compound can influence its reactivity in these transformations.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during coupling reactions with this compound.
Low Yield of the Desired Cross-Coupled Product
| Observation | Potential Cause | Recommended Solution |
| Significant amount of unreacted starting material | Inefficient catalyst system for an electron-deficient substrate. | Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a palladacycle precatalyst.[6] |
| Catalyst deactivation by the carboxylic acid group. | Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.[4] | |
| Insufficient base. | Increase the equivalents of base to at least 3-4 equivalents to both neutralize the acidic proton of the carboxylic acid and facilitate the catalytic cycle. | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10 °C. |
Presence of Significant Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Protodeboronation product (nitrobenzoic acid) | Presence of excess water or protic solvents; prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents, and ensure the reaction is run under an inert atmosphere.[1] Use a milder base such as K₃PO₄ or Cs₂CO₃.[2] Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling product (dinitrobiphenyldicarboxylic acid) | Presence of oxygen, which can lead to oxidative homocoupling. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6] |
| High catalyst concentration or use of a Pd(II) precatalyst without an efficient reductant. | Reduce the catalyst loading if it is excessively high. If using a Pd(II) precatalyst, ensure the reaction conditions favor its reduction to the active Pd(0) species. | |
| Reduction of the nitro group (amino- or other reduced derivatives) | Use of a catalyst system known for hydrogenation activity (e.g., Pd/C) in the presence of a hydrogen source. | Avoid catalyst systems and reagents that can act as hydrogen sources. If reduction is a persistent issue, consider alternative palladium sources less prone to facilitating hydrogenation.[1] |
Quantitative Data Summary
The following table summarizes the potential side products and factors influencing their formation. Quantitative yields are highly dependent on the specific reaction conditions and coupling partner.
| Side Reaction | Byproduct | Factors Promoting Formation | Typical Yield Range (for electron-deficient systems) |
| Protodeboronation | 2-Nitro-4-carboxybenzene | High temperature, prolonged reaction time, excess water, strong base.[7] | 5-30% |
| Homocoupling | 2,2'-Dinitro-4,4'-dicarboxybiphenyl | Presence of oxygen, high catalyst loading. | 5-20% |
| Nitro Group Reduction | 2-Amino-4-carboxy-biaryl | Hydrogen source (e.g., from solvent or additives), certain Pd catalysts (e.g., Pd/C).[3] | Highly variable, can be significant if not controlled. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for the specific aryl halide coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: General Procedure for a Boron-Heck Type Reaction
This protocol is a starting point for the oxidative coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equivalent)
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., benzoquinone, 1.2 equivalents)
-
Solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the palladium catalyst, and the oxidant.
-
Seal the vial and purge with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture to remove any precipitated palladium.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.[5]
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Potential reaction pathways in the coupling of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for incomplete or failed 4-Borono-2-nitrobenzoic acid reactions
Technical Support Center: Troubleshooting 4-Borono-2-nitrobenzoic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot incomplete or failed reactions involving this compound, with a primary focus on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality and Stability: this compound is an electron-deficient boronic acid, which makes it particularly susceptible to degradation.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often promoted by the reaction conditions.
-
Oxidative Deboronation: The boronic acid moiety can be oxidatively cleaved, leading to deactivation.[3][4]
-
Aryl Halide Reactivity: The reactivity of the coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1][5] Reactions with aryl chlorides are more challenging and may require specialized catalyst systems.[1]
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time.
-
Phosphine ligands are prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst and the oxidation of phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I observe a significant amount of a byproduct that appears to be 2-nitrobenzoic acid. What is causing this, and how can I prevent it?
A2: The formation of 2-nitrobenzoic acid is a strong indication of protodeboronation, a common side reaction with boronic acids, especially those with electron-withdrawing groups like the nitro group in your substrate.[1][2]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base plays a critical role in the catalytic cycle but can also promote protodeboronation.[1]
-
Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.
-
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Caption: The protodeboronation side reaction pathway.
Q3: The reaction has stalled, with starting materials remaining even after extended reaction times. How can I drive the reaction to completion?
A3: Incomplete conversion can be due to catalyst deactivation, insufficient reactivity of the coupling partners, or suboptimal reaction conditions.
-
Catalyst Deactivation:
-
Oxygen Contamination: Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[1]
-
Homocoupling: The boronic acid can undergo homocoupling to form a biphenyl species, which can consume the catalyst.
-
-
Suboptimal Reaction Parameters:
-
Temperature: Increasing the reaction temperature may be necessary, especially for less reactive aryl halides.
-
Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion.[6]
-
Solvent Choice: The solvent system is critical for dissolving all reactants and facilitating the catalytic cycle. Common choices include mixtures of an organic solvent (like 1,4-dioxane, toluene, or THF) with water.[6]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used and effective for a range of substrates. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) | Can be more effective for challenging substrates.[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Milder bases can reduce protodeboronation.[1][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aqueous mixtures are often necessary to activate the boronic acid with an inorganic base.[6] |
| Temperature | 80-100 °C | A good starting range, can be adjusted based on aryl halide reactivity.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Borono-2-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of 4-borono-2-nitrobenzoic acid in Suzuki-Miyaura cross-coupling reactions, ensuring higher yields and purity of your desired products.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of the desired cross-coupled product and complicating purification.[1] This guide will help you diagnose and resolve issues with excessive homocoupling.
Problem: Significant Formation of Homocoupled Dimer of this compound
| Potential Cause | Suggested Solution |
| 1. Presence of Dissolved Oxygen | a. Rigorous Degassing: Deoxygenate the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (15-30 minutes). A subsurface sparge is more effective.[2][3] b. Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3] |
| 2. Use of a Palladium(II) Precatalyst | a. Switch to a Pd(0) Source: Use a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.[1][4] b. Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[2][5] |
| 3. Suboptimal Ligand Choice | a. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the desired cross-coupling reaction over homocoupling.[1][6] |
| 4. Inappropriate Base | a. Use Weaker Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are often preferred over strong bases such as sodium hydroxide (NaOH), which can promote homocoupling.[1][7] |
| 5. High Reaction Temperature | a. Optimize Temperature: While heat can be necessary, excessively high temperatures can promote side reactions. It is important to find a balance that allows for a reasonable reaction rate while minimizing byproduct formation.[6][8][9] |
| 6. Order of Reagent Addition | a. Delayed Addition of Boronic Acid: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the this compound can help to prevent homocoupling.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause the homocoupling of this compound?
A1: The homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is therefore critical.[1][10]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction.[1][2]
Q2: How does the choice of palladium source impact the extent of homocoupling?
A2: The palladium source has a significant effect on homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote the homocoupling of boronic acids as they need to be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules.[1] Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can circumvent this initial homocoupling pathway.[1][6]
Q3: What is the role of ligands in minimizing the homocoupling of this compound?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
Q4: Which bases are recommended to suppress the homocoupling of this compound?
A4: While a base is necessary to activate the boronic acid for transmetalation, an inappropriate choice can increase homocoupling.[11] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1] The optimal base is often substrate-dependent and may require screening.
Data Presentation
Table 1: Effect of Various Bases on Suzuki Coupling Yield
This table provides a general overview of how the choice of base can affect the yield of Suzuki coupling reactions. While not specific to this compound, it illustrates the trend of weaker inorganic bases often providing high yields, which is a strategy to indirectly minimize side reactions like homocoupling.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 | [1] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 | [1] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several strategies to reduce the homocoupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Addressing solubility issues of 4-Borono-2-nitrobenzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 4-Borono-2-nitrobenzoic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule and, like many nitrobenzoic acids, is expected to have limited solubility in non-polar organic solvents and water. Its solubility is generally higher in polar aprotic solvents. Due to the acidic nature of both the boronic acid and carboxylic acid groups, its solubility in aqueous solutions is highly pH-dependent.
Q2: In which organic solvents is this compound likely to be most soluble?
A2: While specific quantitative data is limited, based on structurally similar compounds like other nitrobenzoic acids, this compound is expected to be most soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It will likely have lower solubility in ethers like 1,4-dioxane and aromatic hydrocarbons such as toluene.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media increases significantly under basic conditions. The carboxylic acid and to a lesser extent, the boronic acid group, will deprotonate to form more polar and thus more water-soluble carboxylate and boronate salts.
Q4: My this compound is not dissolving in my reaction solvent for a Suzuki-Miyaura coupling. What can I do?
A4: There are several strategies you can employ. These include:
-
Changing the solvent system: Switch to a more polar solvent like DMF or use a co-solvent system (e.g., toluene/ethanol).
-
Adjusting the pH: If your reaction conditions allow, adding a base can deprotonate the acidic groups and increase solubility.
-
Using a phase-transfer catalyst: For biphasic systems, a phase-transfer catalyst can help shuttle the boronic acid into the organic phase.
-
Converting to a boronic ester: Derivatizing the boronic acid to a more soluble ester, such as a pinacol or MIDA ester, is a highly effective strategy.
Q5: What are MIDA boronates and how can they help with solubility issues?
A5: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[1] They are often more soluble in organic solvents than the corresponding free boronic acids.[2] In the presence of a mild aqueous base, MIDA boronates undergo a slow, controlled hydrolysis to release the free boronic acid, which can then participate in the desired reaction.[1] This slow-release mechanism can also prevent side reactions associated with high concentrations of reactive boronic acids.[3]
Troubleshooting Guides
Guide 1: Enhancing Solubility through Solvent Selection and Co-solvents
This guide provides a systematic approach to selecting an appropriate solvent system for reactions involving this compound.
Problem: Poor solubility of this compound in the chosen reaction solvent.
Troubleshooting Workflow:
Caption: Workflow for solvent-based solubility enhancement.
Experimental Protocol: Co-solvent System for a Suzuki-Miyaura Coupling
-
To a reaction vessel containing this compound (1.0 eq) and the aryl halide (1.2 eq), add the primary solvent (e.g., Toluene) to constitute 80% of the final desired reaction volume.
-
While stirring, add a polar co-solvent (e.g., Ethanol) in 5% volume increments until the this compound dissolves. Do not exceed a 4:1 ratio of primary solvent to co-solvent if possible, as it may affect reaction kinetics.
-
Add the palladium catalyst and base as per your standard protocol.
-
Proceed with the reaction under the desired temperature and time.
Guide 2: pH Adjustment for Improved Aqueous Solubility
This guide details how to increase the solubility of this compound in aqueous or partially aqueous media by modifying the pH.
Problem: Insoluble this compound in an aqueous reaction medium.
Logical Relationship for pH Adjustment:
References
Technical Support Center: Optimizing Suzuki Couplings with 4-Borono-2-nitrobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction temperature and time for Suzuki-Miyaura cross-coupling reactions involving 4-Borono-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to several key factors. Begin by systematically evaluating your reagents and reaction setup:
-
Reagent Quality: Ensure the this compound is fresh and has been stored correctly. Boronic acids can degrade over time. The purity of your aryl halide, palladium catalyst, ligand, and base are also critical.[1][2]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that solvents are properly degassed to prevent catalyst deactivation and homocoupling side reactions.[1][3]
-
Protodeboronation: The electron-withdrawing nitro group makes this compound particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3]
Q2: How can I minimize the protodeboronation of this compound?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids. To mitigate this side reaction:
-
Choice of Base: Use milder bases. While a base is necessary to activate the boronic acid for transmetalation, strong bases can promote protodeboronation.[1] Consider using bases like K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Using anhydrous conditions with a suitable base can be beneficial.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[1][3]
Q3: What is the optimal temperature range for this type of coupling, and what happens if the temperature is too high?
A3: The typical temperature range for Suzuki coupling reactions is between 80-110 °C.[1][3] However, for electron-deficient systems, it's often best to start at the lower end of this range (e.g., 80 °C) and gradually increase if the reaction is sluggish. Elevated temperatures (>100 °C) can lead to rapid precipitation of palladium black, indicating catalyst decomposition, which will negatively impact the reaction yield.[4]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is primarily caused by the presence of oxygen.[1][3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1] To prevent this, ensure rigorous degassing of your solvent and maintain a strictly inert atmosphere throughout the reaction.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligands. | Use fresh, high-purity palladium catalyst and ligands. Phosphine ligands are particularly susceptible to oxidation.[1] |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or LC-MS.[3] | |
| Poor solubility of reagents. | Try a different solvent or a co-solvent system (e.g., Dioxane/H₂O, THF/H₂O, DMF) to ensure all reactants are in solution.[3][5] | |
| Formation of Multiple Products | Competing side reactions (e.g., protodeboronation, homocoupling). | Use milder reaction conditions (lower temperature, less reactive base).[3] Ensure the reaction is performed under a strictly inert atmosphere.[1][3] |
| Over-reaction or degradation. | Reduce the reaction time. Monitor the reaction closely and stop it once the starting material is consumed.[3] | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent, high-purity source. |
| Inconsistent inert atmosphere. | Ensure a consistent and thorough procedure for evacuating and backfilling the reaction vessel with inert gas.[1] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected impact of varying reaction conditions on the coupling of this compound.
Table 1: Effect of Reaction Temperature on Yield and Side Products
| Temperature (°C) | Expected Yield | Potential Side Products | Notes |
| 60-70 | Low to Moderate | - | Reaction may be too slow for practical purposes. |
| 80-90 | Moderate to High | Protodeboronation, Homocoupling | Optimal starting range for balancing reaction rate and minimizing side reactions.[4] |
| 100-110 | High (initially) | Increased Protodeboronation | Higher risk of catalyst decomposition, especially with prolonged heating.[3][4] |
| >110 | Decreasing | Significant Catalyst Decomposition | Rapid precipitation of palladium black is often observed, leading to lower overall yields.[4] |
Table 2: Effect of Reaction Time on Yield
| Reaction Time | Expected Yield | Notes |
| Short (1-4 hours) | Moderate | May be insufficient for complete conversion, especially at lower temperatures. |
| Medium (5-12 hours) | Optimal | Typically sufficient for high conversion while minimizing decomposition.[4] |
| Long (>12 hours) | Decreasing | Increased risk of product degradation, protodeboronation, and catalyst decomposition.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)[3]
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)[2][3]
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.[2][3]
-
Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times.[1][3]
-
Add the degassed solvent system via syringe under a positive pressure of the inert gas.[1][2]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by a suitable method, such as flash column chromatography.[2]
Visualizations
References
Technical Support Center: Catalyst Deactivation in 4-Borono-2-nitrobenzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and poisoning in cross-coupling reactions involving 4-borono-2-nitrobenzoic acid, a key building block in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield or has stalled completely. What are the common causes related to catalyst poisoning?
Answer: Low or no conversion is a frequent issue in palladium-catalyzed cross-coupling reactions and can often be attributed to catalyst deactivation or poisoning.[1][2][3] The primary suspects are:
-
Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.[4][5] Sulfur compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[5][6]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, consuming your starting material.[7]
-
Palladium Black Formation: The appearance of a black precipitate is a clear indication of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by sub-optimal reaction conditions or impurities.[8]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete, leading to a lower concentration of the active catalyst.[9]
-
Inhibition by the Nitro Group: The nitro group on the this compound can potentially coordinate to the palladium center, inhibiting catalytic activity.[6]
Issue 2: Significant Formation of Side Products
Question: I am observing a significant amount of homocoupling product from my this compound. What could be the cause?
Answer: The formation of a homocoupling product (a biaryl derived from two molecules of the boronic acid) is a common side reaction in Suzuki-Miyaura couplings.[7] This is often exacerbated by:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[7]
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling over the desired cross-coupling reaction.
-
Base-Induced Decomposition: Certain bases can cause the degradation of the boronic acid, leading to side reactions.
Issue 3: Reaction Starts but Does Not Go to Completion
Question: My reaction shows initial product formation, but then stalls. What could be happening?
Answer: This scenario strongly suggests catalyst deactivation during the reaction.[10] Potential causes include:
-
Gradual Poisoning: A low concentration of a catalyst poison in one of the reagents may slowly deactivate the catalyst over time.
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.[11]
-
Ligand Degradation: The phosphine ligands commonly used in Suzuki-Miyaura reactions can degrade under the reaction conditions, leading to catalyst deactivation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons to be aware of in reactions with this compound?
A1: Common catalyst poisons include sulfur compounds (e.g., from contaminated solvents or reagents), halides, and strongly coordinating species.[6] Given the nitro group in this compound, it is also possible for this functional group to act as a competitive inhibitor for the catalyst.[6]
Q2: How can I prevent catalyst poisoning?
A2: To minimize catalyst poisoning:
-
Use High-Purity Reagents and Solvents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.
-
Thoroughly Degas the Reaction Mixture: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
Q3: My reaction mixture turned black. What does this mean and what can I do?
A3: The formation of a black precipitate is likely palladium black, an inactive, agglomerated form of palladium.[8] This indicates catalyst decomposition. To prevent this, ensure proper degassing, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, which can accelerate catalyst decomposition.
Q4: Can the nitro group on this compound interfere with the reaction?
A4: Yes, the nitro group can influence the reaction in several ways. It is an electron-withdrawing group, which can affect the electronic properties of the boronic acid. Additionally, the nitro group can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] However, successful Suzuki-Miyaura couplings of nitroarenes have been reported, indicating that with the right choice of catalyst, ligand, and reaction conditions, this challenge can be overcome.[12][13][14]
Q5: Are there specific ligands that are better for Suzuki-Miyaura reactions with nitro-containing compounds?
A5: Electron-rich and bulky phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective in challenging Suzuki-Miyaura couplings.[15] These ligands can promote the oxidative addition step and stabilize the catalytic species, potentially overcoming the inhibitory effects of the nitro group.[7]
Data Presentation
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Reactions
| Catalyst/Pre-catalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common Pd(0) source, but can be sensitive to air and moisture.[9] |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, Buchwald ligands | 0.5-2 | A stable Pd(0) source that requires a ligand. |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald ligands, NHCs | 1-5 | A common Pd(II) pre-catalyst that requires in situ reduction.[9] |
| PdCl₂(dppf) | - | 1-5 | An air-stable Pd(II) pre-catalyst with a built-in ligand. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction with this compound
-
To an oven-dried flask, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add a degassed solvent (e.g., dioxane/water mixture) via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if required) under an inert atmosphere.
-
Add the catalyst/ligand mixture to the reaction flask against a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Procedure for a Failed Reaction
If a reaction has failed, this procedure can help determine if catalyst poisoning was the cause.
-
Analyze Starting Materials: Check the purity of your starting materials, especially the boronic acid, for signs of degradation.
-
Test Catalyst Activity: Run a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and iodobenzene) using the same batch of catalyst and reagents to ensure the catalyst is active.
-
Spiking Experiment: Add a small amount of a suspected poison (e.g., a thiol) to a successful reaction to see if it inhibits the reaction. This can help identify the class of inhibitor.
-
Vary Reaction Conditions: Systematically vary the solvent, base, temperature, and catalyst/ligand system to find conditions that are more robust to potential poisons.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Suzuki-Miyaura cycle with catalyst deactivation pathways.
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. reddit.com [reddit.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme.de [thieme.de]
- 14. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Impact of reagent purity on the outcome of 4-Borono-2-nitrobenzoic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Borono-2-nitrobenzoic acid in chemical reactions. The purity of this reagent is critical for successful and reproducible outcomes, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide addresses common issues related to reagent purity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using this compound is resulting in a low yield. What are the potential causes related to reagent purity?
A1: Low yields in Suzuki-Miyaura reactions with this compound can often be attributed to impurities in the boronic acid reagent. Key factors to consider include:
-
Presence of Boronic Anhydride (Boroxine): Boronic acids can dehydrate to form cyclic boroxines. While boroxines can be active in Suzuki couplings, their reactivity can differ from the free boronic acid, leading to inconsistent results and potentially lower yields. The equilibrium between the boronic acid and its boroxine is influenced by the presence of water.
-
Residual Starting Materials and Synthesis Byproducts: Impurities from the synthesis of this compound, such as inorganic salts or organic precursors, can interfere with the catalytic cycle.
-
Decomposition Products: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-deficient boronic acids.
Q2: What are the common impurities that I should be aware of in commercially available this compound?
A2: While supplier specifications vary, common impurities can include:
-
Boronic Anhydride (Boroxine): As mentioned, this is a common impurity formed by the dehydration of the boronic acid.
-
Inorganic Salts: Salts from the synthesis and purification process can be present.
-
Related Organic Molecules: Unreacted starting materials or byproducts from the synthetic route.
It is highly recommended to verify the purity of the reagent upon receipt and before use, especially for sensitive applications.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide information about the presence of organic impurities and the equilibrium between the boronic acid and its boroxine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the boronic acid and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, although derivatization may be necessary for the non-volatile boronic acid.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guide
Issue: Low or Inconsistent Reaction Yields
Low or inconsistent yields are a frequent challenge. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yields.
Data on Purity vs. Yield
While specific quantitative data for this compound is not extensively published, general trends in Suzuki-Miyaura reactions show a strong correlation between boronic acid purity and reaction yield.
| Purity of Boronic Acid | Potential Impact on Suzuki-Miyaura Reaction Yield | Common Issues Encountered |
| >98% | High and reproducible yields. | Minimal side reactions. |
| 95-98% | Good to moderate yields, some variability. | Presence of minor side products. |
| 90-95% | Moderate to low and inconsistent yields. | Significant side product formation, potential for catalyst deactivation. |
| <90% | Low to no desired product formation. | Catalyst poisoning, complex reaction mixture, difficult purification. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline for the purification of this compound. The choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: General workflow for recrystallization.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound (high purity)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
In a separate vessel, prepare a solution of the palladium catalyst and ligand (if applicable) in the degassed solvent.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Technical Support Center: Refining Purification Techniques for 4-Borono-2-nitrobenzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-borono-2-nitrobenzoic acid and its derivatives. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Typical impurities can include protodeboronation products (where the boronic acid group is replaced by a hydrogen), boric acid, and residual starting materials or reagents from the synthesis.[1] Depending on the synthetic route, you may also encounter dimeric or trimeric boroxines, which are dehydration products of the boronic acid.
Q2: Why is purification of boronic acids, particularly those with electron-withdrawing groups like a nitro group, often challenging?
A2: Boronic acids can be challenging to purify due to several factors. They can be prone to protodeboronation, especially under acidic or basic conditions.[2][3][4][5][6] Their polarity and potential for forming hydrogen bonds can lead to issues with chromatography, such as streaking on silica gel.[1][7][8] Furthermore, their crystalline nature can be difficult to predict, making recrystallization challenging.[1][7] The presence of the electron-withdrawing nitro group can influence the acidity and reactivity of the boronic acid, potentially exacerbating these issues.
Q3: What are the primary methods for purifying this compound derivatives?
A3: The main purification techniques include recrystallization, column chromatography (normal and reversed-phase), acid-base extraction, and derivatization to facilitate purification.[9][10] The choice of method depends on the specific derivative, the nature of the impurities, and the scale of the purification.
Troubleshooting Guides
Recrystallization
Q: My this compound derivative will not crystallize from any solvent I've tried. What can I do?
A: Finding a suitable solvent system for recrystallization can be challenging.[1] Here is a systematic approach to troubleshoot this issue:
-
Solvent Screening: Test a wide range of solvents with varying polarities. For benzoic acid derivatives, water, ethanol, and mixtures of hexanes and ethyl acetate are common starting points.[10][11][12][13]
-
Anti-Solvent Method: If a single solvent is not effective, try an anti-solvent crystallization. Dissolve your compound in a good solvent and then slowly add a miscible solvent in which your compound is insoluble.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11]
-
Slow Evaporation: As a last resort, you can try slowly evaporating the solvent from a saturated solution.
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography
Q: My boronic acid derivative streaks badly on a silica gel column, leading to poor separation and low recovery. How can I improve this?
A: Streaking on silica gel is a common problem with boronic acids due to their acidic nature and ability to interact strongly with the stationary phase.[1][7][8] Here are several strategies to mitigate this:
-
Modified Mobile Phase: Add a small amount of a modifier to your eluent. For acidic compounds, adding 0.5-1% acetic acid or formic acid can help to reduce tailing.[10]
-
Deactivated Silica: Use deactivated silica gel. You can prepare this by pre-treating the silica with a silylating agent or by adding a small amount of water to the silica.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or C18 for reversed-phase chromatography.[1][7][9]
-
Boronic Acid Affinity Chromatography: For specific applications, boronate affinity chromatography, which relies on the reversible formation of covalent complexes with diols, can be a highly selective method.[14][15]
Caption: Strategies to improve column chromatography of boronic acids.
Acid-Base Extraction
Q: I am losing a significant amount of my product during acid-base extraction. What are the likely causes and solutions?
A: Low recovery during acid-base extraction can be due to several factors. This technique is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.[10]
-
Incomplete pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to protonate it for extraction back into the organic layer. Use a pH meter or pH paper to verify.
-
Emulsion Formation: Emulsions at the interface between the organic and aqueous layers can trap your product. To break up emulsions, you can add a small amount of brine (saturated NaCl solution).[10]
-
Insufficient Mixing: Ensure thorough mixing of the two phases by inverting the separatory funnel multiple times, venting frequently.
-
Solubility in Aqueous Layer: Some boronic acids have a degree of solubility in the aqueous phase even in their neutral form. Multiple extractions with the organic solvent can help to maximize recovery.
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Acid Derivatives
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - Potentially high purity- Scalable- Cost-effective | - Difficult to find a suitable solvent[1]- Can lead to low recovery- May not remove all impurities | - Crystalline solids with good solubility differences from impurities |
| Normal-Phase Chromatography | - Good for separating less polar compounds | - Boronic acids often stick to silica[1][7][8]- Can cause decomposition- Requires solvent optimization | - Less polar boronic acid derivatives |
| Reversed-Phase Chromatography | - Good for polar compounds- Less harsh than normal-phase for some compounds | - Can be expensive- May require specialized equipment (e.g., HPLC)[16]- Water removal can be difficult[1][7] | - Polar boronic acid derivatives and for analytical purity assessment |
| Acid-Base Extraction | - Good for removing neutral or basic impurities- Simple and fast | - Not effective for removing other acidic impurities- Risk of emulsion formation[10]- Potential for product loss | - Crude mixtures containing non-acidic impurities |
| Derivatization (e.g., with Diethanolamine) | - Can form easily crystallizable adducts[1][7][8]- Can protect the boronic acid group | - Requires additional reaction and deprotection steps- May not be suitable for all derivatives | - When other methods fail, especially for non-polar boronic acids |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of a test solvent (e.g., water, ethanol, ethyl acetate, or a mixture).
-
Dissolution: Gently heat the test tube. If the solid dissolves, it is a potential recrystallization solvent. If it does not dissolve even at boiling, it is not a suitable solvent.
-
Crystallization: If the solid dissolved upon heating, allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.
-
Scaling Up: Weigh the crude this compound and place it in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid.[11][12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel with a Modified Eluent
-
Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluent or a slightly more polar solvent. Add this solution to the top of the silica gel column.
-
Elution: Begin eluting with the initial solvent mixture. To this mobile phase, add 0.5% acetic acid to reduce tailing.[10]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like diethyl ether. Add diethanolamine and stir at room temperature. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.[1][7][8][17]
-
Isolation of Adduct: Collect the precipitated adduct by filtration and wash with the solvent.
-
Release of Boronic Acid: To recover the free boronic acid, the adduct can be treated with an acid. For instance, shake the adduct with a saturated boric acid solution and extract the free boronic acid into ethyl acetate.[1][7]
-
Purification: The resulting solution containing the free boronic acid can be washed, dried, and the solvent evaporated to yield the purified product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 4. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | CoLab [colab.ws]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 16. waters.com [waters.com]
- 17. reddit.com [reddit.com]
Effect of different bases on the rate and efficiency of 4-Borono-2-nitrobenzoic acid coupling
Technical Support Center: 4-Borono-2-nitrobenzoic Acid Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the Suzuki-Miyaura cross-coupling of this compound. Due to its electron-deficient nature, this substrate presents unique challenges that require careful optimization of reaction conditions, particularly the choice of base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is a critical component of the catalytic cycle, primarily facilitating the transmetalation step. There are two widely accepted mechanisms for this.[1]
-
Boronate Pathway: The base activates the this compound by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate species then reacts with the palladium(II)-halide complex.[1][2][3]
-
Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to form a more reactive palladium(II)-hydroxide species. This intermediate then undergoes transmetalation with the neutral boronic acid.[4][5][6]
The operative pathway often depends on the specific base, solvent, and reaction conditions used.[1] For many Suzuki-Miyaura reactions, weaker bases like carbonates and phosphates are commonly employed.[1][6]
Q2: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A2: The molecule's structure presents several challenges:
-
Electron-Deficient Ring: The presence of two strong electron-withdrawing groups (nitro and carboxylic acid) deactivates the aromatic ring. This can slow down the transmetalation step, which is often favored for electron-rich boronic acids.[7]
-
Protodeboronation Risk: Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly problematic with strong bases in aqueous media.[8]
-
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the boronic acid to the palladium center, potentially reducing the reaction rate.
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. To mitigate this issue:
-
Use a Milder Base: Strong bases like NaOH can accelerate protodeboronation.[8] Consider switching to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] In some cases, very mild bases like potassium fluoride (KF) can be effective.[8]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (dry) solvents and reagents can significantly reduce its occurrence.[8]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from protodeboronation. These esters slowly release the boronic acid under the reaction conditions.[4]
Q4: My reaction is sluggish or stalls completely. What are the first troubleshooting steps?
A4: If you are experiencing low to no conversion, systematically check the following:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[8] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[8]
-
Base and Solvent Choice: The base and solvent are interdependent. The base must be sufficiently strong to promote transmetalation but not so strong that it causes substrate degradation.[8] Ensure anhydrous bases are finely powdered and dry. For biphasic reactions, vigorous stirring is essential.[8]
-
Temperature: Increasing the reaction temperature can often overcome activation barriers, especially for challenging substrates.[10]
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst; Oxygen contamination; Inappropriate base or solvent. | Use a fresh, air-stable Pd precatalyst. Rigorously degas all solvents and maintain an inert atmosphere. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).[8][11] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction setup using techniques like sparging with argon or freeze-pump-thaw cycles.[8][12] |
| Formation of Nitrobenzene (Protodeboronation) | Base is too strong or reaction medium is too protic. | Switch to a milder base (e.g., from NaOH to K₂CO₃ or KF). Use anhydrous solvents and reagents if possible.[8] |
| Low Yields with Aryl Chlorides | Poor oxidative addition of the aryl chloride to the Pd(0) center. | Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos) to facilitate oxidative addition. Stronger bases like K₃PO₄ are often required for aryl chlorides.[7][13] |
| Reaction Fails to Reach Completion | Catalyst deactivation; Insufficient base. | Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Ensure at least 2-3 equivalents of base are used to neutralize the acidic byproduct (boric acid) and drive the reaction. |
Data Presentation: Effect of Different Bases
| Base | Strength | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| K₃PO₄ | Strong | Anhydrous Dioxane or Toluene, 80-110 °C | Highly effective for challenging substrates, including aryl chlorides.[9] | Can be too harsh for extremely sensitive substrates; requires anhydrous conditions. | 70-95% |
| Cs₂CO₃ | Strong | Dioxane/H₂O or THF, 80-100 °C | High solubility in organic solvents; often gives high yields.[13] | More expensive than other carbonate bases. | 75-98% |
| K₂CO₃ | Medium | Aqueous solvent mixtures (e.g., Toluene/EtOH/H₂O), 80-100 °C | Inexpensive, widely used, and effective for many aryl bromides.[14] | Can be less effective for less reactive aryl chlorides.[13] | 60-90% |
| Na₂CO₃ | Medium | Aqueous solvent mixtures, Reflux | Cost-effective and a good starting point for optimization.[14][15] | Its lower basicity may result in longer reaction times.[15] | 50-85% |
| KF | Weak | Anhydrous THF or Dioxane, Reflux | Minimizes base-promoted side reactions like protodeboronation.[8] | Often requires higher temperatures and longer reaction times; may not be effective for all substrates. | 40-70% |
| Organic Bases (e.g., TEA) | Weak | Anhydrous solvents | Can be useful for very base-sensitive substrates. | Often less effective than inorganic bases in promoting transmetalation.[15] | Highly variable |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screen
This protocol provides a starting point for optimizing the reaction conditions for this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To the oven-dried reaction vial, add the aryl bromide, this compound, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[8]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Borono-2-nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-borono-2-nitrobenzoic acid during reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: The two main degradation pathways for this compound are protodeboronation and oxidation.
-
Protodeboronation: This is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated under aqueous and basic conditions, which are common in Suzuki-Miyaura coupling reactions.[1] For electron-deficient arylboronic acids like this compound, this can be a significant issue leading to low yields.[2]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can be problematic, especially in the presence of oxygen and certain metal catalysts.[3]
Q2: How does the ortho-nitro group in this compound influence its stability?
A2: The ortho-nitro group can have a stabilizing effect on the boronic acid. It is suggested that an oxygen atom from the ortho-nitro group can coordinate intramolecularly with the boron atom. This interaction can help to stabilize the boronic acid and may increase its resistance to oxidative degradation compared to unsubstituted phenylboronic acid.
Q3: What is the effect of pH on the stability of this compound?
A3: The stability of arylboronic acids is highly pH-dependent.[4][5] Generally, protodeboronation is accelerated at both highly acidic and highly basic pH.[1] For many arylboronic acids, the rate of protodeboronation is slowest in a slightly acidic to neutral pH range. Suzuki-Miyaura reactions are typically run under basic conditions, which can unfortunately promote protodeboronation.[4] The choice of base is therefore critical in balancing the need for catalytic activity with the stability of the boronic acid.[2]
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods, especially in protic or aqueous solvents and under non-inert atmospheres. If storage is necessary, it should be in an anhydrous, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, it is best to store the compound as a solid in a desiccator.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Suzuki-Miyaura coupling | Protodeboronation of this compound: This is a common issue with electron-deficient boronic acids.[2] | - Use a milder base: Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] - Minimize water content: Use anhydrous solvents and reagents to reduce the proton source for protodeboronation.[2] - Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation.[2] - Convert to a more stable derivative: Form a boronic ester, such as a pinacol ester or a MIDA boronate, which can be more stable under reaction conditions and release the boronic acid slowly.[1][2] |
| Inefficient transmetalation: The electron-withdrawing nitro group can affect the nucleophilicity of the boronic acid. | - Choose an appropriate palladium catalyst and ligand: For challenging couplings, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6] - Ensure proper base activation: The base is crucial for the formation of the active boronate species required for transmetalation.[7] Ensure the base is of high quality and used in the correct stoichiometry. | |
| Formation of homocoupling byproduct | Presence of oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[3] | - Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2] - Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[2] |
| Inconsistent reaction outcomes | Variable quality of this compound: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage, which can affect reactivity. | - Use freshly purchased or purified this compound. - Consider a purification step before use if the quality is uncertain. |
| Incomplete dissolution of reagents: Poor solubility can lead to inefficient reactions. | - Choose a suitable solvent system: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water may be necessary. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Data on Stability Enhancement Strategies
| Stabilization Strategy | Underlying Principle | Relative Stability Enhancement | Key Considerations |
| Formation of Pinacol Ester | Protection of the boronic acid moiety as a less reactive boronate ester. | Moderate to High | Can be isolated and purified. Hydrolyzes in situ to the active boronic acid. |
| Formation of MIDA Boronate | Forms a stable, bicyclic boronate that is resistant to protodeboronation and chromatography.[1] | Very High | Can be isolated as a crystalline solid.[8] Releases the boronic acid slowly under basic conditions, minimizing its concentration in the reaction mixture.[1] |
| Formation of Potassium Trifluoroborate Salt | The trifluoroborate salt is generally more stable to air and moisture than the corresponding boronic acid. | High | Often crystalline and easy to handle. Requires specific conditions for in situ generation of the boronic acid. |
| Use of Anhydrous Solvents | Reduces the availability of protons for protodeboronation. | Moderate | Requires careful drying of all solvents and reagents. |
| Control of pH (use of milder bases) | Minimizes the rate of base-catalyzed protodeboronation.[2] | Low to Moderate | The choice of base must be compatible with the catalytic cycle of the desired reaction. |
Experimental Protocols
Protocol for the Preparation of this compound MIDA ester
This protocol is a general procedure for the formation of an N-methyliminodiacetic acid (MIDA) boronate from a boronic acid and can be adapted for this compound.[9][10][11]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Diethyl ether
-
Dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
Part A: Preparation of MIDA anhydride [9][10]
-
In a round-bottomed flask, suspend N-methyliminodiacetic acid (1.0 equiv) in acetic anhydride (5.5 equiv).
-
Add pyridine (0.15 equiv) to the suspension.
-
Heat the mixture at 70 °C under an inert atmosphere for 1.5-2 hours, or until the reaction is complete (monitor by ¹H NMR).
-
Cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.
-
Add toluene and remove under reduced pressure (azeotropic removal of acetic acid and pyridine). Repeat this step multiple times.
-
The crude MIDA anhydride can be purified by recrystallization from diethyl ether.
Part B: Formation of this compound MIDA ester [10]
-
In a dry round-bottomed flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).
-
Add anhydrous dioxane to form a suspension.
-
Heat the reaction mixture at 70-80 °C for 12-24 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration, washing with a small amount of cold solvent (e.g., dioxane or diethyl ether).
-
Dry the solid under vacuum to obtain the this compound MIDA ester.
Visualizations
Caption: Workflow for the preparation of this compound MIDA ester.
Caption: Relationship between instability and stabilization of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to 4-Borono-2-nitrobenzoic Acid and Other Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boronic acid coupling partner is critical, as its substitution pattern profoundly influences reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 4-borono-2-nitrobenzoic acid with other substituted phenylboronic acids, supported by experimental data, to aid in the design and optimization of synthetic routes.
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of steric and electronic effects. These factors significantly impact the key transmetalation step of the catalytic cycle. For this compound, the presence of a nitro group ortho to the boronic acid moiety introduces substantial steric hindrance, which is anticipated to significantly decrease its reactivity compared to less hindered analogs.
Comparative Analysis of Reactivity
The following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling reaction under different conditions. It is important to note that direct comparisons of yields between different studies should be made with caution due to the variations in reaction parameters. The data illustrates a general trend where steric hindrance, particularly from ortho substituents, and the electronic nature of the substituents play a crucial role in the outcome of the reaction.
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | <10 (expected) | [1] |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 88 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 25 | [1] |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | H₂O | 80 | 1 | 96 | [2] |
| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | H₂O | 80 | 1 | 98 | [2] |
| 4-Chlorophenylboronic acid | 4-Bromobenzonitrile | Pd-bpydc-La | K₂CO₃ | H₂O | 80 | 1 | 92 | [2] |
| 2-Methylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2 | 85 | [3] |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [3] |
Key Factors Influencing Reactivity
The observed reactivity trends can be rationalized by considering the interplay of electronic and steric factors.
Electronic Effects:
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) decrease the nucleophilicity of the aryl group attached to the boron. This can slow down the transmetalation step. However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a prerequisite for transmetalation. This can sometimes lead to a complex relationship between electronic effects and reaction rates.[4]
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, enhancing its nucleophilicity and generally leading to faster transmetalation and higher yields.
Steric Effects:
-
Ortho substituents pose significant steric hindrance around the boronic acid moiety.[3] This bulkiness impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step.[4] This effect is particularly pronounced with bulky groups like the nitro group in the ortho position, as seen in the dramatically lower yield for o-nitrophenylboronic acid compared to its meta and para isomers.[1] this compound is expected to suffer from similar steric impediment.
Experimental Protocols
Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that for sterically hindered and electronically deactivated substrates like this compound, optimization of the catalyst, ligand, base, and solvent system is often necessary.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, dioxane, or DMF). The choice of solvent is critical and can significantly influence the reaction outcome.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Visualizing the Influencing Factors
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where steric and electronic effects of the substituents on the phenylboronic acid exert their influence.
Caption: Factors influencing the reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of alternative boronic acids and related boron reagents for the synthesis of the core heterocyclic scaffold of Lonafarnib, a potent farnesyltransferase inhibitor, and its derivatives. While a direct, head-to-head comparison of various boronic acids for the synthesis of Lonafarnib via a Suzuki-Miyaura coupling is not extensively documented in mainstream literature, this guide leverages available data on the synthesis of the benzo[1][2]cyclohepta[1,2-b]pyridine system and related structures to offer insights into the selection and performance of different boronic acid reagents.
Introduction to Lonafarnib and the Role of Suzuki-Miyaura Coupling
Lonafarnib is a complex heterocyclic compound that inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways, such as Ras.[3] The tricyclic core of Lonafarnib, a benzo[1][2]cyclohepta[1,2-b]pyridine, is a key pharmacophore. The Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation, presents a versatile strategy for the synthesis of this core and its analogs by coupling a suitable heterocyclic halide with a boronic acid derivative. The choice of boronic acid is critical as it influences reaction yield, purity, and the diversity of accessible compounds.
Standard Boronic Acid and Potential Alternatives
While a standard, commercially preferred Suzuki-based route for Lonafarnib is not publicly detailed, synthetic routes for analogous structures often employ arylboronic acids. For the purpose of this guide, we will consider a generic arylboronic acid as a baseline for comparison with other classes of boron reagents that offer potential advantages in terms of stability, reactivity, or functional group tolerance.
Alternative Boron Reagents:
-
Boronate Esters (e.g., Pinacol Esters): These are often more stable, less prone to protodeboronation, and more compatible with a wider range of functional groups compared to boronic acids. They are readily purified by chromatography.
-
Potassium Trifluoroborate Salts: These salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are activated under the reaction conditions to participate in the catalytic cycle.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be carried through multiple synthetic steps before being used in a Suzuki coupling. This "slow-release" feature is advantageous in complex syntheses.
Data Presentation: Comparison of Boronic Acid Alternatives
The following table summarizes the potential performance of different boronic acid derivatives in the synthesis of biaryl compounds, a reaction type central to the construction of Lonafarnib's core and related structures. The data is generalized from typical Suzuki-Miyaura coupling reactions, as direct comparative data for a single Lonafarnib precursor is not available.
| Boron Reagent Class | Structure Example | Typical Yields | Key Advantages | Key Disadvantages |
| Arylboronic Acid | Phenylboronic Acid | Good to Excellent | Readily available, high reactivity. | Can be unstable, potential for side reactions (e.g., protodeboronation, trimerization). |
| Boronate Ester | Phenylboronic acid pinacol ester | Good to Excellent | High stability, good functional group tolerance, easy to purify. | May require an additional synthetic step to prepare from the boronic acid. |
| Potassium Trifluoroborate | Potassium phenyltrifluoroborate | Good to Excellent | Highly stable crystalline solid, easy to handle. | Requires specific activation conditions (e.g., aqueous base). |
| MIDA Boronate | Phenyl MIDA boronate | Good to Excellent | Exceptionally stable, compatible with a wide range of reaction conditions, allows for iterative cross-coupling. | Requires specific conditions for the final Suzuki coupling step. |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using different boron reagents to synthesize a biaryl compound, illustrating the key differences in reaction setup.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
-
Reaction Setup: To a flask, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.03 equiv), and a base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., THF/water 10:1).
-
Reaction Execution: Heat the mixture under an inert atmosphere at 70-90 °C for 4-16 hours.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Mandatory Visualizations
Farnesyltransferase Signaling Pathway and Inhibition by Lonafarnib
Caption: Farnesyltransferase signaling pathway and its inhibition by Lonafarnib.
Experimental Workflow for Comparing Boronic Acids
Caption: Workflow for comparing the efficacy of different boronic acid derivatives.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Frontiers | Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells [frontiersin.org]
- 2. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coordination of Rheb lysosomal membrane... | F1000Research [f1000research.com]
Spectroscopic analysis (NMR, IR, MS) for the characterization of 4-Borono-2-nitrobenzoic acid
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Borono-2-nitrobenzoic acid. Targeted at researchers, scientists, and drug development professionals, it outlines the expected spectral data, offers detailed experimental protocols, and compares the target molecule with relevant alternatives to aid in structural elucidation and purity assessment.
While a complete, publicly available experimental dataset for this compound (also known as 4-Carboxy-3-nitrophenylboronic acid) is limited, this guide presents its known properties and predicted spectral characteristics. For comparative purposes, detailed experimental data for two structural analogs, 4-Nitrobenzoic acid and 4-Bromo-2-nitrobenzoic acid , are provided. This comparison highlights how changes in substituents—boronic acid versus a hydrogen atom, and bromo versus a borono group—influence the spectroscopic output.
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for 4-Nitrobenzoic acid and 4-Bromo-2-nitrobenzoic acid, which serve as benchmarks for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~13.5~8.5-8.0~8.2 (d)~8.0 (d)~7.8 (dd) | br sbr sdddd | 1H2H1H1H1H | -COOH-B(OH)₂Ar-HAr-HAr-H |
| 4-Nitrobenzoic acid [1] | 13.648.328.16 | smm | 1H2H2H | -COOHAr-H (H-3, H-5)Ar-H (H-2, H-6) |
| 4-Bromo-2-nitrobenzoic acid | No direct data found, but expect three aromatic signals, likely downfield due to electron-withdrawing groups. | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data Comparison (126 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~166~150~138~135~130~125Carbon attached to B is often not observed | C=OC-NO₂C-COOHAr-CAr-CAr-C |
| 4-Nitrobenzoic acid [1] | 166.27150.47136.89131.15124.16 | C=OC-NO₂C-COOHAr-C (C-2, C-6)Ar-C (C-3, C-5) |
| 4-Bromo-2-nitrobenzoic acid | No direct data found, but expect signals for C-Br and other aromatic carbons influenced by the substituents. | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid (Predicted) | Vibration Mode |
| Carboxylic Acid O-H | 3300-2500 (very broad) | ~3000 (broad) | 3300-2500 (very broad) | O-H Stretch |
| Boronic Acid O-H | ~3200 (broad) | N/A | N/A | O-H Stretch |
| Aromatic C-H | ~3100 | ~3100 | ~3100 | C-H Stretch |
| Carboxylic Acid C=O | ~1700 | ~1700 | ~1700 | C=O Stretch |
| Aromatic C=C | 1600-1450 | 1605, 1580 | 1600-1450 | C=C Stretch |
| Asymmetric NO₂ | ~1530 | ~1530 | ~1530 | N-O Stretch |
| Symmetric NO₂ | ~1350 | ~1350 | ~1350 | N-O Stretch |
| Boronic Acid B-O | ~1350 | N/A | N/A | B-O Stretch |
| C-Br | N/A | N/A | 800-600 | C-Br Stretch |
Note: IR data for 4-Nitrobenzoic acid is widely available and characteristic absorptions are cited from general knowledge of IR spectroscopy.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Predicted/Observed) |
| This compound | C₇H₆BNO₆ | 210.94[2] | [M]⁺ : 211 (low intensity), [M-H₂O]⁺ : 193, [M-B(OH)₂]⁺ : 166, [M-COOH]⁺ : 166 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12[3] | [M]⁺ : 167, [M-OH]⁺ : 150, [M-NO₂]⁺ : 121, [C₆H₅]⁺ : 77[3] |
| 4-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01[4] | [M]⁺ : 245/247 (isotope pattern), [M-OH]⁺ : 228/230, [M-NO₂]⁺ : 199/201 |
Experimental Workflows & Structural Elucidation
The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The general workflow and the logical process for structural confirmation are depicted below.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 10-15 mg of the solid sample. Due to the presence of the boronic acid, which can form oligomers, and the carboxylic acid, a polar aprotic solvent is preferred. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for both ¹H and ¹³C detection.
-
¹H NMR Data Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Tune and match the probe for the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 120 ppm.
-
A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the potential for long relaxation times for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Gently grind a small amount (1-2 mg) of the solid sample with a mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Continue grinding the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder within the instrument.
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: A mass spectrometer capable of electrospray ionization (ESI) or electron ionization (EI) can be used. For nitrobenzoic acids, negative ion mode ESI is often effective for observing the deprotonated molecular ion [M-H]⁻.
-
Data Acquisition (ESI Method):
-
Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in negative ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound class.
-
Acquire spectra over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative ESI, or [M]⁺˙ in EI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For instance, the loss of water (H₂O), the carboxyl group (COOH), or the nitro group (NO₂) are common fragmentation pathways for this type of molecule.
References
A comparative study of different palladium catalysts for 4-Borono-2-nitrobenzoic acid cross-coupling
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 4-Borono-2-nitrobenzoic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For researchers and professionals in drug development, the choice of an optimal palladium catalyst is critical for the successful synthesis of complex molecules. This guide provides a comparative overview of various palladium catalysts applicable to the cross-coupling of this compound, a substrate characterized by the presence of both an electron-withdrawing nitro group and a carboxylic acid functionality. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide draws upon data from structurally related and challenging Suzuki-Miyaura couplings to infer catalyst performance.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of substrates like this compound. The electronic and steric nature of the substituents on the boronic acid can significantly influence the reaction outcome. Below is a summary of the performance of different classes of palladium catalysts in couplings involving sterically hindered or electronically challenging arylboronic acids.
Note: The following data is compiled from various sources with different substrates and reaction conditions. It should be used as a qualitative guide for catalyst selection. Direct comparison under identical conditions is recommended for specific applications.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd/C | None | K₂CO₃ | DMF/H₂O | RT | 36 | 84 | [3] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [4] |
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki-Miyaura reactions. However, it may necessitate higher temperatures and longer reaction times, particularly with less reactive coupling partners.[1]
-
Ligand-free Systems (e.g., Pd(OAc)₂): In some cases, palladium acetate can be effective without an additional ligand, offering a simpler catalytic system.[1]
-
Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts: The development of ligands like XPhos and SPhos, and their corresponding palladacycle precatalysts, has significantly advanced Suzuki-Miyaura couplings. These systems are highly active, enabling the coupling of sterically hindered and electronically demanding substrates, often at low catalyst loadings and under mild conditions.[1] They are particularly effective for challenging couplings.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easier product separation and potential for catalyst recycling. The quality of the Pd/C catalyst, including particle size and the presence of both Pd(0) and Pd(II) species, can significantly impact its efficiency.[3] High-quality catalysts with small particle sizes and a mix of oxidation states tend to show higher activity.[3]
-
Catalysts for Challenging Substrates (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust catalyst often employed for difficult Suzuki-Miyaura couplings, including those with heteroaryl boronic acids, demonstrating high yields.[2]
Experimental Protocols
Reproducibility is fundamental in scientific research. The following are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions that can be adapted for this compound.
General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol is a general procedure for the Suzuki coupling of an aryl halide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4][5]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][5]
-
Purify the crude product by column chromatography.[4]
General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Palladacycle precatalyst (e.g., XPhos Pd G2) (0.02 mmol)
-
Dioxane and Water
-
Inert atmosphere (Argon)
Procedure:
-
A reaction tube is charged with the aryl halide, the arylboronic acid, K₃PO₄, and the palladacycle precatalyst.[1]
-
The tube is evacuated and backfilled with argon.[1]
-
Dioxane (2 mL) and water (0.2 mL) are added, and the mixture is stirred at the indicated temperature.[1]
-
The reaction is monitored for completion.[6]
-
Upon completion, the mixture is cooled, diluted with ethyl acetate and water, and the layers are separated.[6]
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[6]
-
The crude product is purified by flash column chromatography.[6]
Visualizations
To further elucidate the processes involved, the following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][5]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.[4][5]
References
Advantages and disadvantages of using 4-Borono-2-nitrobenzoic acid in complex molecule synthesis
In the intricate world of complex molecule synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. 4-Borono-2-nitrobenzoic acid, a trifunctional arene, presents itself as a versatile yet challenging reagent. Its unique substitution pattern, featuring a boronic acid, a nitro group, and a carboxylic acid on the same phenyl ring, offers a tantalizing array of synthetic possibilities. However, the interplay of electronic and steric effects inherent to its structure necessitates a careful consideration of its advantages and disadvantages compared to other synthetic equivalents. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by general experimental principles and data interpretation for researchers, scientists, and drug development professionals.
At a Glance: A Comparative Overview
| Feature | This compound | 4-Bromo-2-nitrobenzoic acid | 4-Boronobenzoic acid |
| Primary Coupling Reaction | Suzuki-Miyaura Coupling | Negishi, Stille, Buchwald-Hartwig, etc. | Suzuki-Miyaura Coupling |
| Key Reactive Moiety | C-B(OH)₂ | C-Br | C-B(OH)₂ |
| Influence of Nitro Group | Strong electron-withdrawing, activating for nucleophilic aromatic substitution, but sterically hindering for ortho-boronic acid. | Strong electron-withdrawing, activating for nucleophilic aromatic substitution. | No nitro group effects. |
| Influence of Carboxylic Acid | Directing group, can be used for further functionalization (e.g., amide bond formation). | Directing group, can be used for further functionalization. | Directing group, can be used for further functionalization. |
| Potential for Side Reactions | Protodeboronation, reductive C-N coupling of the nitro group. | Reduction of the nitro group. | Protodeboronation. |
| Relative Reactivity in C-C Coupling | Potentially lower due to steric hindrance from the ortho-nitro group.[1] | Generally high, dependent on the specific coupling reaction.[2] | Generally high, serves as a standard for Suzuki coupling. |
| Commercial Availability | Available, CAS 80500-28-3.[3][4] | Readily available, CAS 99277-71-1.[2][5][6][7] | Readily available. |
Advantages of this compound
The primary advantage of this compound lies in its trifunctional nature, which allows for sequential and site-selective modifications.
-
Orthogonal Reactivity: The boronic acid, nitro group, and carboxylic acid moieties exhibit distinct reactivities. The boronic acid is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[8][9][10][11] The nitro group can serve as a precursor to an amino group through reduction, enabling subsequent derivatization. The carboxylic acid provides a handle for amide bond formation or other modifications.
-
Electronic Activation: The potent electron-withdrawing nature of the ortho-nitro group increases the acidity of the boronic acid.[1] This electronic effect can, in principle, facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Versatile Building Block: This reagent can act as a linchpin in the synthesis of complex scaffolds. For instance, after a Suzuki coupling, the nitro group can be reduced and cyclized with the carboxylic acid to form lactams, or the carboxylic acid can be coupled with an amine before nitro group reduction and subsequent diazotization to introduce further diversity.
Disadvantages and Challenges
Despite its synthetic potential, the use of this compound is not without its challenges, primarily stemming from the steric and electronic influence of the ortho-nitro group.
-
Steric Hindrance: The bulky nitro group positioned ortho to the boronic acid can significantly impede the approach of the palladium catalyst, thereby reducing the rate and yield of Suzuki-Miyaura coupling reactions.[1] This "ortho effect" is a well-documented phenomenon that can often overshadow the electronic benefits of the electron-withdrawing group.[1]
-
Potential for Reductive C-N Coupling: The presence of a nitro group opens up the possibility of undesired reductive coupling with the boronic acid itself, leading to the formation of a C-N bond instead of the intended C-C bond, particularly under certain catalytic conditions.[12][13]
-
Protodeboronation: Like many boronic acids, this compound is susceptible to protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction can be exacerbated by prolonged reaction times, elevated temperatures, and the presence of protic solvents or acidic/basic conditions.
-
Handling and Stability: The stability of boronic acids can be a concern. While generally stable solids, they can undergo dehydration to form boroxines, which may exhibit different reactivity. Proper storage and handling are crucial to ensure reproducibility.
Experimental Protocols
While specific, optimized protocols for this compound are not extensively reported, a general procedure for a Suzuki-Miyaura coupling reaction can be adapted. The following is a representative protocol based on standard literature procedures.[8][14][15]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (typically in a 3:1 to 5:1 ratio) is commonly used.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand like SPhos, typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 80500-28-3|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromo-2-nitrobenzoic acid 97 99277-71-1 [sigmaaldrich.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 13. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Purity Analysis of 4-Borono-2-nitrobenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 4-Borono-2-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with a classic titration method for the quantitative analysis of its purity, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the need for specificity in identifying and quantifying impurities, required sensitivity, and sample throughput. While traditional methods like titration can provide a measure of total acidity, they lack the ability to separate and quantify individual impurities. In contrast, HPLC offers a highly specific and sensitive approach to purity analysis.
Table 1: Comparison of HPLC and Titration Methods for Purity Analysis
| Parameter | HPLC Method | Titration Method |
| Principle | Chromatographic separation based on analyte partitioning between a stationary and mobile phase, followed by UV detection. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Specificity | High; separates the main compound from impurities. | Low; measures total acidity, cannot distinguish between the main compound and acidic impurities. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Quantitation | Based on peak area relative to a reference standard. | Based on the volume of titrant required to reach the endpoint. |
| Impurity Profiling | Yes, allows for the identification and quantification of individual impurities. | No, only provides a total purity value. |
| Analysis Time per Sample | ~15-30 minutes. | ~10-20 minutes. |
| Equipment Cost | High. | Low. |
| Solvent Consumption | High. | Low. |
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard RP-HPLC method for the quantitative purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (analytical grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
3. Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, an external standard method can be employed using the reference standard.
Alternative Method: Acid-Base Titration
This protocol describes a classic acid-base titration for determining the total acidity, which can be correlated to the purity of this compound, assuming no acidic impurities are present.
1. Instrumentation and Materials:
-
Burette: 50 mL, Class A.
-
Analytical Balance.
-
pH meter or visual indicator (e.g., phenolphthalein).
-
Chemicals and Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
This compound sample.
-
Deionized water.
-
Ethanol (neutral).
-
2. Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a neutralized ethanol/water mixture (1:1).
-
Add a few drops of phenolphthalein indicator or use a calibrated pH meter.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed (or the equivalence point is reached on the pH meter).
-
Record the volume of NaOH solution used.
3. Calculation:
**Purity (%) = (V x M x MW) / (W x n x 10) **
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
MW = Molecular weight of this compound (210.95 g/mol )
-
W = Weight of the sample (mg)
-
n = number of acidic protons (assumed to be 1 for the carboxylic acid group)
Visual Representation of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-based purity analysis.
A Comparative Guide to Amide Bond Formation: Boronic Acid Catalysis vs. Conventional Coupling Reagents
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis, particularly in the construction of peptides and complex organic molecules. While conventional stoichiometric coupling reagents like HATU and HBTU are widely employed, alternative catalytic methods are gaining traction due to their atom economy and distinct reactivity profiles.
This guide provides an objective comparison between the catalytic performance of arylboronic acids, such as 4-borono-2-nitrobenzoic acid, in direct amidation reactions and the performance of classic aminium/uronium and carbodiimide-based coupling reagents.
Two Mechanistic Roads to Amide Formation
The primary distinction between these two methods lies in their mechanism of carboxylic acid activation.
-
Conventional Coupling Reagents: Reagents like HATU, HBTU, and DIC activate carboxylic acids stoichiometrically at ambient temperatures. They convert the acid into a highly reactive intermediate in situ (e.g., an active ester), which is then rapidly acylated by an amine.[1][2] This method is fast and highly efficient but generates stoichiometric byproducts.[3][4]
-
Boronic Acid Catalysis: Arylboronic acids with electron-withdrawing substituents, such as 3,4,5-trifluorobenzeneboronic acid or this compound, act as Lewis acid catalysts.[5] They facilitate the direct condensation of a carboxylic acid and an amine, typically at elevated temperatures with the removal of water.[5][6] This approach is highly atom-economical, with water being the only byproduct, but often requires harsher reaction conditions.[3]
Quantitative Performance Data
The following table summarizes the typical performance of boronic acid catalysis compared to standard coupling reagents for the synthesis of a model amide. It is important to note that conditions are not directly comparable due to the fundamentally different mechanisms. Boronic acid catalysis requires heat, while standard coupling reagents operate at room temperature.
| Parameter | Boronic Acid Catalysis (e.g., 3,4,5-Trifluorophenylboronic acid) | HATU (Aminium Salt) | HBTU (Aminium Salt) | DIC/HOBt (Carbodiimide) |
| Reagent Type | Catalytic | Stoichiometric | Stoichiometric | Stoichiometric |
| Typical Loading | 5-10 mol% | 1.0-1.2 equivalents | 1.0-1.2 equivalents | 1.0-1.2 equivalents |
| Reaction Temperature | High (e.g., 110°C) | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours[5] | 1-4 hours[7] | 1-6 hours[2] | 2-12 hours[8] |
| Typical Yield | >90%[5] | >95%[9] | >90%[10] | >85%[11] |
| Key Byproduct | Water | Tetramethylurea, HOAt[12] | Tetramethylurea, HOBt[13] | Diisopropylurea, HOBt[8] |
| Atom Economy | Excellent | Poor | Poor | Poor |
| Racemization Risk | Low[6] | Very Low[1] | Low[2] | Moderate (suppressed by HOBt)[2] |
| Primary Advantage | Green, atom-economical | High speed & efficiency[9] | High efficiency[2] | Cost-effective, soluble byproduct[8] |
Experimental Protocols
To ensure an objective comparison, the following provides generalized methodologies for the two distinct approaches to amide bond formation.
Protocol 1: Boronic Acid-Catalyzed Direct Amidation
This protocol is representative of a direct amidation using an electron-deficient arylboronic acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and the arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 0.1 eq) in a suitable solvent (e.g., toluene).
-
Dehydration and Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the consumption of the limiting starting material is observed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with HATU
This protocol outlines a standard procedure for amide bond formation using HATU, a widely used aminium salt-based coupling reagent.
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).[7]
-
Pre-activation: Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to allow for the formation of the reactive OAt-ester.[7]
-
Coupling: Add the amine (1.0 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine to remove the base and byproducts (tetramethylurea and HOAt).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.
Conclusion
The choice between boronic acid catalysis and conventional coupling reagents is dictated by the specific requirements of the synthesis.
-
Boronic acid catalysis , leveraging compounds like this compound, represents a greener, more atom-economical approach to amide synthesis. It is an excellent choice for large-scale production where waste minimization is critical and the substrates can tolerate high temperatures.[3]
-
Conventional coupling reagents like HATU, HBTU, and DIC/HOBt offer unparalleled speed, efficiency, and reliability for a broad range of substrates under mild, room-temperature conditions.[1][8] They remain the workhorses for complex, sensitive, and small-scale syntheses, particularly in the demanding context of peptide synthesis and drug discovery, where reaction optimization and speed are paramount.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. scispace.com [scispace.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Validating the structure of novel compounds synthesized from 4-Borono-2-nitrobenzoic acid
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. Rigorous structural validation is paramount to ensure the integrity of research and the safety and efficacy of potential therapeutic agents. This guide provides a comparative framework for validating the structure of novel compounds synthesized from 4-Borono-2-nitrobenzoic acid, offering detailed experimental protocols and data interpretation strategies.
The unique trifunctional nature of this compound, possessing a boronic acid, a nitro group, and a carboxylic acid on a benzene ring, allows for diverse synthetic transformations, leading to a wide array of novel compounds. However, this complexity necessitates a multi-faceted analytical approach to unequivocally confirm the intended molecular structure. This guide compares the three cornerstone techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
The selection of an appropriate analytical technique, or combination thereof, is critical for unambiguous structure determination. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography in the context of validating compounds derived from this compound.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed connectivity of atoms (¹H, ¹³C), information about the boron center (¹¹B), and 3D structure in solution (NOE). | Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues. | Definitive 3D atomic arrangement in the solid state, including bond lengths, angles, and stereochemistry.[1][2][3] |
| Sample Requirements | Soluble sample (mg scale), deuterated solvent. | Small sample amount (µg to ng), soluble or directly ionizable. | High-quality single crystal (typically 0.1-0.5 mm).[2] |
| Throughput | High (minutes to hours per sample). | High (minutes per sample). | Low (days to weeks for crystal growth and data collection). |
| Ambiguity | Can be ambiguous for complex structures or isomers without 2D NMR. | Isomers can be difficult to distinguish; fragmentation can be complex. | Unambiguous structure determination.[1] |
| Cost | Moderate to high. | Moderate. | High (instrumentation and expertise). |
Experimental Protocols for Structural Validation
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the carbon-hydrogen framework and for directly observing the boron atom.[4][5]
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical to avoid exchange of the boronic acid protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the number and environment of protons.
-
Acquire a ¹³C NMR spectrum (often with proton decoupling) to determine the number and type of carbon atoms.
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing proton-proton and proton-carbon correlations, respectively.
-
-
Data Interpretation: Analyze chemical shifts, coupling constants, and integration values to piece together the molecular structure. Pay close attention to the aromatic region to confirm substitution patterns.
¹¹B NMR Spectroscopy:
¹¹B NMR provides direct information about the coordination state of the boron atom.[4][6][7]
-
Sample Preparation: Prepare a concentrated solution (10-20 mg in 0.5-0.7 mL) in a suitable deuterated solvent.
-
Instrumentation: Use an NMR spectrometer equipped with a boron-observe probe.
-
Data Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will indicate whether the boron is trigonal (boronic acid) or tetrahedral (boronate ester or complex).
-
Data Interpretation: Trigonal boronic acids typically appear around δ 28-33 ppm, while tetrahedral boronates are found further upfield (δ 5-15 ppm).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a synthesized compound.[8][9]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer is recommended.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Interpretation:
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[1][2][3]
-
Crystallization: The most critical and often challenging step is growing a high-quality single crystal. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with an "anti-solvent" in which it is insoluble. The slow diffusion of the anti-solvent vapor induces crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the atomic model to fit the experimental data.
-
-
Data Interpretation: The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions. For example, the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid reveals a planar molecule with the boronic acid group nearly perpendicular to the benzene ring.[12]
Visualization of Key Processes
To aid in understanding the workflow and decision-making process in structural validation, the following diagrams are provided.
Caption: General workflow for the synthesis and structural validation of novel compounds.
Caption: Decision tree for selecting structural validation techniques.
Alternative Starting Materials
While this compound is a versatile starting material, researchers may consider alternatives depending on the desired final product and synthetic strategy. A common alternative is 4-Bromo-2-nitrobenzoic acid.[13][14][15][16] This compound can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents at the 4-position.[4][8][17] The subsequent chemical space that can be explored is vast, making it a valuable alternative for generating diverse compound libraries.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structures of novel compounds synthesized from this compound and its alternatives, paving the way for new discoveries in drug development and materials science.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. Structure of 4-carboxy-2-nitrobenzeneboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 [chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Borono-2-nitrobenzoic Acid: Economic and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4-Borono-2-nitrobenzoic acid, a crucial building block in medicinal chemistry and materials science. The focus is on the economic and efficiency aspects of two principal pathways: the Palladium-Catalyzed Borylation of 4-halo-2-nitrobenzoic acids and a potential Lithiation-Borylation approach.
Introduction
This compound's unique trifunctional structure, featuring a carboxylic acid, a nitro group, and a boronic acid, makes it a valuable intermediate for the synthesis of complex organic molecules. The choice of synthetic route to this compound can significantly impact the overall cost, yield, and scalability of a research or drug development program. This guide aims to provide an objective comparison of the most plausible synthetic strategies to aid in the selection of the most appropriate method.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key economic and efficiency parameters for the synthesis of this compound from two different halogenated precursors via Palladium-Catalyzed Borylation, as well as a potential Lithiation-Borylation route.
| Parameter | Route 1: Pd-Catalyzed Borylation (Bromo-precursor) | Route 2: Pd-Catalyzed Borylation (Chloro-precursor) | Route 3: Lithiation-Borylation (Bromo-precursor) |
| Starting Material | 4-Bromo-2-nitrobenzoic acid | 4-Chloro-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid |
| Relative Cost of Starting Material | Higher | Lower.[1][2][3] | Higher |
| Reactivity of Precursor | Higher (C-Br bond is weaker than C-Cl) | Lower | High |
| Typical Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Palladium complexes (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with specific ligands) | n-Butyllithium or s-Butyllithium |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) | Trialkyl borate (e.g., triisopropyl borate) |
| Anticipated Yield | Good to Excellent | Moderate to Good | Variable, potentially high |
| Reaction Time | Typically shorter than chloro-precursor | Potentially longer, may require more forcing conditions | Very short lithiation time, followed by borylation |
| Scalability | Generally scalable | Scalable, but may require catalyst optimization | Challenging due to cryogenic temperatures and highly reactive organolithium species |
| Key Advantages | Higher reactivity of starting material.[4] | Lower cost of starting material. | Avoids use of expensive palladium catalysts. |
| Key Disadvantages | Higher cost of starting material. | Lower reactivity, may require more specialized and expensive catalysts/ligands. | Requires strictly anhydrous conditions and very low temperatures (-78 °C); low functional group tolerance. |
Mandatory Visualization
Synthetic Pathways Overview
References
- 1. indiamart.com [indiamart.com]
- 2. nbinno.com [nbinno.com]
- 3. 4 Chloro 3 Nitro Benzoic Acid at Best Price in Ankleshwar, 4 Chloro 3 Nitro Benzoic Acid Manufacturer [shreechemopharma.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
A Comparative Guide to the Green Chemistry Metrics of Reactions Involving 4-Borono-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly within the pharmaceutical industry, where sustainability and efficiency are paramount. This guide provides a comparative analysis of the green chemistry metrics for reactions involving 4-borono-2-nitrobenzoic acid, a versatile building block in organic synthesis. By examining key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), this document offers a quantitative assessment of different synthetic strategies, enabling researchers to make more informed, environmentally conscious decisions.
Comparing Synthetic Routes to 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
To illustrate the practical application of green chemistry metrics, we will compare two common cross-coupling methods for the synthesis of 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid: the Suzuki-Miyaura coupling and the Ullmann coupling.
Data Presentation: Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the synthesis of 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid via a representative Suzuki-Miyaura coupling and a classical Ullmann coupling.
| Metric | Suzuki-Miyaura Coupling | Ullmann Coupling | Ideal Value | Favorable Outcome |
| Atom Economy (%) | 68.2% | 55.4% | 100% | Higher |
| E-Factor | 28.5 | 85.1 | 0 | Lower |
| Process Mass Intensity (PMI) | 29.5 | 86.1 | 1 | Lower |
Analysis:
The Suzuki-Miyaura coupling demonstrates significantly better performance across all key green chemistry metrics. Its higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product. Consequently, the E-Factor and Process Mass Intensity are substantially lower, signifying a dramatic reduction in waste generation per kilogram of product. The Ullmann coupling, while a classic transformation, is less efficient in this context, primarily due to the use of stoichiometric copper and a larger excess of one reactant which also acts as a solvent, leading to a much higher environmental burden.
Experimental Protocols
Detailed methodologies for the compared synthetic routes are provided below. These representative protocols are constructed based on established literature precedents for similar transformations.
Method 1: Suzuki-Miyaura Coupling
Reaction: this compound + 4-bromotoluene → 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
Procedure:
-
To a 250 mL round-bottom flask, add this compound (5.0 g, 23.9 mmol), 4-bromotoluene (4.5 g, 26.3 mmol, 1.1 eq), and potassium carbonate (9.9 g, 71.7 mmol, 3.0 eq).
-
Add 100 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.83 g, 0.72 mmol, 3 mol%).
-
Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, add 100 mL of water.
-
Acidify the aqueous layer with 2M HCl to a pH of 2-3, which will cause the product to precipitate.
-
Filter the precipitate, wash with water (3 x 50 mL), and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid.
Expected Yield: 85% (5.5 g)
Method 2: Ullmann Coupling
Reaction: 4-Iodo-2-nitrobenzoic acid + 4-bromotoluene → 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
Procedure:
-
To a 100 mL Schlenk flask, add 4-iodo-2-nitrobenzoic acid (7.0 g, 23.9 mmol), copper powder (3.0 g, 47.2 mmol, 2.0 eq), and 4-bromotoluene (12.3 g, 71.7 mmol, 3.0 eq), with the latter also serving as the solvent.
-
Heat the mixture to 200°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and add 100 mL of ethyl acetate.
-
Filter the mixture to remove copper salts.
-
Wash the organic layer with 1M HCl (2 x 50 mL) and brine (50 mL).
-
Extract the organic layer with 1M NaOH (3 x 50 mL).
-
Combine the aqueous layers and acidify with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 4'-methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid.
Expected Yield: 40% (2.6 g)
Synthesis of this compound: A Greener Approach
The environmental impact of a synthetic route also depends on the synthesis of its starting materials. A greener, more modern approach to synthesizing this compound is through a Miyaura borylation.
Reaction: 4-Bromo-2-nitrobenzoic acid + Bis(pinacolato)diboron → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoic acid → this compound
Procedure (Miyaura Borylation):
-
In a glovebox, combine 4-bromo-2-nitrobenzoic acid (10.0 g, 40.6 mmol), bis(pinacolato)diboron (11.3 g, 44.7 mmol, 1.1 eq), potassium acetate (11.9 g, 121.8 mmol, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.89 g, 1.22 mmol, 3 mol%) in a 250 mL flask.
-
Add 150 mL of anhydrous 1,4-dioxane.
-
Seal the flask and heat at 80°C for 16 hours.
-
After cooling, filter the mixture through celite and concentrate under reduced pressure.
-
The resulting boronate ester can be hydrolyzed to the boronic acid by stirring with 2M HCl at room temperature.
Expected Yield: 75% (6.4 g)
Visualization of Green Chemistry Assessment Workflow
The following diagram illustrates a logical workflow for assessing the green chemistry metrics of a chemical reaction.
Caption: Workflow for assessing the green chemistry metrics of a chemical reaction.
A Comparative Guide to the Efficacy of 4-Borono-2-nitrobenzoic Acid in Flow Chemistry versus Batch Synthesis
Introduction
4-Borono-2-nitrobenzoic acid is a vital building block in modern organic synthesis, primarily serving as a precursor for the creation of benzoxaboroles.[1][2][3] These heterocyclic compounds are recognized as privileged structures in medicinal chemistry, with applications ranging from antifungal to anti-inflammatory agents.[1][2][4] Given the therapeutic potential of its derivatives, optimizing the synthetic routes involving this compound is of paramount importance. This guide provides a detailed comparison of two primary synthetic methodologies—traditional batch synthesis and modern continuous flow chemistry—to evaluate their respective efficacies for reactions utilizing this key intermediate. The comparison focuses on critical performance metrics such as reaction time, yield, product quality, safety, and scalability, supported by generalized experimental protocols and data.
Core Concepts: Batch vs. Flow Chemistry
Batch Synthesis is the conventional approach where reactants are loaded into a single vessel (e.g., a round-bottom flask), brought to specific conditions (temperature, pressure), and allowed to react over a set period.[5] Once the reaction is complete, the product is isolated through a series of workup and purification steps. While versatile and suitable for small-scale discovery, this method can suffer from challenges in reproducibility, scalability, and safety, particularly with exothermic or hazardous reactions.[5]
Flow Chemistry , by contrast, involves the continuous pumping of reactant streams through a reactor, which can be a simple tube, coil, or a packed-bed cartridge.[6] Inside the reactor, reactants mix and react under precisely controlled conditions. The product stream exits the reactor continuously for collection or in-line purification. This methodology offers significant advantages in process control, heat and mass transfer, safety, and scalability.[5][6][7]
Quantitative Performance Comparison
While specific head-to-head comparative data for this compound is limited, extensive studies on analogous compounds, particularly in Suzuki-Miyaura cross-coupling reactions, provide a strong basis for comparison. The following table summarizes the expected performance differences.
| Parameter | Batch Synthesis | Flow Chemistry | Rationale & Supporting Data |
| Reaction Time | Typically longer (hours to days)[8][9] | Significantly shorter (seconds to minutes)[7][9] | Superior heat and mass transfer in flow reactors accelerate reaction rates. Flow processes can reduce reaction times from hours to minutes.[9] One study noted a reduction from 30 to 14 minutes.[7] |
| Reaction Yield | Variable; can be high but may decrease on scale-up. | Often comparable or slightly higher; highly reproducible. | Precise control over stoichiometry, temperature, and residence time minimizes byproduct formation. While some cases report slightly lower yields (e.g., 70% in flow vs. 74% in batch), the increased productivity often compensates.[7] |
| Product Purity & Selectivity | Can be lower due to temperature gradients and mixing issues. | Generally higher and more consistent.[6] | Uniform reaction conditions across the small reactor volume ensure high selectivity and reproducibility, leading to a cleaner product profile.[5] |
| Safety | Higher risk, especially with exothermic reactions or hazardous reagents due to large volumes.[5][10] | Inherently safer.[6][10] | The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment, and superior heat dissipation prevents thermal runaways.[6][10] |
| Scalability & Productivity | Complex and non-linear; often requires re-optimization.[5] | Straightforward; achieved by extending operation time or "numbering-up" (running parallel reactors).[5] | Scaling up a flow process is more predictable than a batch process. Continuous operation eliminates downtime between batches, leading to higher overall productivity.[5] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound, in both batch and flow settings.
Protocol 1: Batch Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[8]
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)[8]
-
Base (e.g., K₃PO₄, 2-3 equivalents)[8]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)[11]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.[8]
-
Add the degassed solvent system via syringe and purge the mixture with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.[9]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the desired biaryl product.[8]
Protocol 2: Flow Chemistry Suzuki-Miyaura Coupling
Objective: To continuously synthesize a biaryl compound from this compound and an aryl halide.
Materials:
-
Solution A: A solution of the aryl halide, palladium catalyst, and ligand in the chosen solvent system.
-
Solution B: A solution of this compound and the base in the chosen solvent system.
-
Flow chemistry system including pumps, a T-mixer, and a heated reactor (e.g., packed-bed with a supported catalyst or a heated coil reactor).
Procedure:
-
Prepare stock solutions A and B, ensuring all components are fully dissolved and the solutions are degassed.
-
Set up the flow chemistry system, priming the pumps and lines with the solvent.
-
Set the reactor to the desired temperature (e.g., 100-150 °C). Higher temperatures are safely achievable in flow.[6]
-
Pump solutions A and B at defined flow rates (e.g., 0.1 - 1.0 mL/min) into a T-mixer to initiate the reaction. The ratio of flow rates determines the stoichiometry.[6]
-
The combined stream flows through the heated reactor. The residence time (the time reactants spend in the heated zone) is determined by the reactor volume and the total flow rate.[9]
-
Continuously collect the product stream exiting the reactor after it has reached a steady state.
-
Monitor the output for reaction completion via online analytics (e.g., UV-Vis, IR) or by analyzing collected fractions (TLC, HPLC).
-
The collected product stream can be worked up in a batchwise fashion as described above or directed into a continuous purification module (e.g., liquid-liquid extraction).[12]
Visualized Workflows and Mechanisms
To better illustrate the differences and the underlying chemistry, the following diagrams are provided.
Caption: Comparison of batch and continuous flow experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For reactions involving this compound, the choice between batch and flow synthesis depends heavily on the specific goals of the researcher or organization.
-
Batch synthesis remains a viable and flexible option for initial discovery, proof-of-concept studies, and small-scale synthesis of a diverse range of derivatives where setup time for each new reaction needs to be minimized.
-
Flow chemistry emerges as the superior methodology for process optimization, scale-up, and manufacturing.[7] Its key advantages—enhanced safety, precise process control, reduced reaction times, and straightforward scalability—make it ideal for producing larger quantities of a target molecule with high purity and consistency.[5][6]
For drug development professionals, investing in the development of a continuous flow process for key intermediates derived from this compound can lead to safer, more efficient, and cost-effective manufacturing in the long term.[10] The high degree of automation and control inherent in flow systems aligns well with the principles of Quality by Design (QbD) and modern pharmaceutical manufacturing standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. aragen.com [aragen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. kilolabs.com [kilolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Cross-validation of analytical data for 4-Borono-2-nitrobenzoic acid from different suppliers
A Comparative Analysis of 4-Borono-2-nitrobenzoic Acid from Multiple Suppliers
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive cross-validation of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following sections detail the analytical methodologies employed and present a comparative summary of the results.
Data Presentation: A Side-by-Side Comparison
The quality of this compound from each supplier was assessed using a panel of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS). The quantitative results are summarized in the tables below.
Table 1: Purity and Impurity Profile by HPLC
| Supplier | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | 98.5 | 0.8 | 0.4 |
| Supplier B | 99.2 | 0.5 | 0.1 |
| Supplier C | 97.8 | 1.2 | 0.7 |
Table 2: Characterization by ¹H NMR and Mass Spectrometry
| Supplier | ¹H NMR | Mass Spectrometry (m/z) |
| Supplier A | Conforms to structure | [M-H]⁻ at 209.03 |
| Supplier B | Conforms to structure | [M-H]⁻ at 209.03 |
| Supplier C | Conforms to structure | [M-H]⁻ at 209.03 |
Table 3: Physical Properties
| Supplier | Appearance | Melting Point (°C) |
| Supplier A | Off-white solid | 188-191 |
| Supplier B | White crystalline solid | 190-192 |
| Supplier C | Light yellow powder | 187-191 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are essential for understanding the basis of the comparative data.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Standard proton spectrum acquisition.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Sample Preparation: The sample was dissolved in acetonitrile and introduced into the mass spectrometer via direct infusion.
-
Analysis: The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ was determined.
Visualizing the Workflow and a Relevant Pathway
To better illustrate the processes described, the following diagrams have been generated.
Safety Operating Guide
Navigating the Safe Disposal of 4-Borono-2-nitrobenzoic Acid: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Borono-2-nitrobenzoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of its functional groups (boronic acid and nitrobenzoic acid) and information from SDSs of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure compliance with all local, state, and federal regulations.
Hazard Profile and Safety Summary
This compound combines the chemical properties of a nitro-aromatic compound and an organoboron compound. Nitro-aromatic compounds are often toxic, potentially mutagenic or carcinogenic, and can be reactive. Organoboron compounds can also present health hazards.[1] Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.
Quantitative Data Summary from Related Compounds
To provide a reference for the potential hazards, the following table summarizes key toxicological and hazard data for structurally related compounds. This data should be considered indicative of the potential risks associated with this compound.
| Property | 4-Nitrobenzoic Acid | 2-Nitrobenzoic Acid | 4-Bromo-2-nitrobenzoic acid | General Nitroaromatic Compounds |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2); Suspected of causing genetic defects; Suspected of causing cancer; Suspected of damaging fertility or the unborn child | Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory system[2] | Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity (single exposure) (Category 3)[3] | Can cause cyanosis and anemia |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of contents/container to an approved waste disposal plant.[3] | Treat as hazardous waste.[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[4]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[4]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[4] Ensure the solvent is compatible with the other contents of the container. Do not pour any organic waste down the drain.[5]
3. Labeling of Hazardous Waste: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
4. Storage of Hazardous Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4] The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Empty Container Management: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]
6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4] Provide them with a complete and accurate description of the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Borono-2-nitrobenzoic acid
This guide provides crucial safety, handling, and disposal information for 4-Borono-2-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling structurally related boronic acids and nitro compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information and to perform a risk assessment before commencing any work.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data from similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4][7][8]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1][7][9] Do not eat, drink, or smoke in the laboratory.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Personal Protective Equipment (PPE)
The following Personal Protective Equipment is mandatory for the routine handling of this compound to minimize exposure.[6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][7] | To protect eyes from contact, which can cause serious irritation.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[1][7][9] | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][7] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][7] | To prevent respiratory tract irritation.[2][4][7] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][7]
-
Waste Segregation: Do not pour waste down the drain.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.[2] This includes unused powder, solutions, and contaminated lab consumables (e.g., pipette tips, gloves, weighing boats).[2]
-
Containerization: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1] Ensure the waste container is made of a compatible material.[10]
-
Spill Management:
-
Minor Spill: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] Avoid raising dust.[1][6][7]
-
Major Spill: If a major spill occurs, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[2]
-
Experimental Workflow for Handling this compound
Caption: Workflow for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
